molecular formula C9H8N2S3 B15569433 Adenylyl cyclase-IN-1

Adenylyl cyclase-IN-1

Numéro de catalogue: B15569433
Poids moléculaire: 240.4 g/mol
Clé InChI: HHOAAMGYKAIXEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Adenylyl cyclase-IN-1 is a useful research compound. Its molecular formula is C9H8N2S3 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAAMGYKAIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of Adenylyl Cyclase-IN-1 (ST034307): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Adenylyl Cyclase-IN-1, a selective inhibitor of adenylyl cyclase type 1 (AC1), also known by its chemical name ST034307. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of cyclic AMP signaling pathways, particularly in the context of pain management.

Introduction: The Role of Adenylyl Cyclase 1 in Cellular Signaling

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes.[1] There are nine membrane-bound (AC1-9) and one soluble (sAC) isoform of adenylyl cyclase, each with distinct tissue distribution and regulatory properties.

Adenylyl cyclase type 1 (AC1) is a membrane-bound isoform that is notably stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1] Its expression is particularly enriched in the central nervous system, including the hippocampus and spinal cord. Studies involving AC1 knockout mice have implicated this enzyme as a key player in pain perception and opioid dependence, suggesting that selective inhibitors of AC1 could represent a novel class of analgesic agents with a reduced side-effect profile compared to traditional opioids.[1]

Discovery of this compound (ST034307)

ST034307 was identified through a high-throughput chemical library screening aimed at discovering selective inhibitors of AC1.[1] The screening process involved evaluating a diverse collection of small molecules for their ability to inhibit Ca²⁺-stimulated cAMP accumulation in human embryonic kidney (HEK) 293 cells stably expressing AC1.[1] This cell-based assay provided a physiologically relevant environment to identify compounds that could effectively block AC1 activity.

From this screening campaign, ST034307, a compound with a chromone core structure, emerged as a promising lead. Subsequent characterization confirmed its inhibitory activity against AC1 and demonstrated a favorable selectivity profile against other membrane-bound adenylyl cyclase isoforms.[1]

Synthesis of this compound (ST034307)

While the seminal publication by Brust et al. (2017) focuses on the biological characterization of ST034307, a detailed, step-by-step synthesis protocol is not provided therein. However, based on the chemical structure of ST034307, 6-chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one, a plausible synthetic route can be proposed based on established methods for the synthesis of chromone derivatives. A general, representative protocol is outlined below.

Chemical Structure:

Representative Synthetic Protocol:

The synthesis of 6-chloro-2-(trichloromethyl)-4H-chromen-4-one could potentially be achieved through the condensation of a substituted phenol with a β-ketoester followed by cyclization, or via other established routes for chromone synthesis. A possible retro-synthetic analysis suggests that the target molecule could be assembled from 5-chloro-2-hydroxyacetophenone and an appropriate three-carbon electrophile.

Note: This is a proposed, generalized synthesis. The exact, optimized conditions would require experimental validation.

Biological Activity and Data Presentation

ST034307 has been characterized as a potent and selective inhibitor of AC1. The following tables summarize the key quantitative data regarding its biological activity.

Table 1: In Vitro Inhibitory Activity of ST034307 against Adenylyl Cyclase 1

ParameterValueCell Line/SystemStimulation ConditionReference
IC₅₀2.3 µMHEK293 cells expressing AC1Ca²⁺/Calmodulin[2]

Table 2: Selectivity Profile of ST034307 against Other Adenylyl Cyclase Isoforms

AC IsoformInhibition by ST034307Reference
AC1Yes[1]
AC2No significant activity[1]
AC3Not reported
AC4Not reported
AC5No significant activity[1]
AC6Not reported
AC7Not reported
AC8No significant activity[2]
AC9Not reported

Table 3: In Vivo Analgesic Efficacy of ST034307

Pain ModelSpeciesRoute of AdministrationEffective DoseOutcomeReference
Formalin-induced inflammatory painMouseSubcutaneous30 mg/kgReduced paw licking behavior[3]
Acetic acid-induced visceral painMouseSubcutaneous10 mg/kgReduced abdominal constrictions[3]
Acid-depressed nesting behaviorMouseSubcutaneous3-30 mg/kgRescued nesting behavior[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of ST034307.

5.1. Cell-Based Adenylyl Cyclase Activity Assay

This protocol describes the measurement of cAMP accumulation in HEK293 cells stably expressing AC1.

  • Cell Culture: HEK293 cells stably transfected with human AC1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed the HEK-AC1 cells into 24-well plates and grow to confluence.

    • On the day of the experiment, wash the cells with serum-free DMEM.

    • Pre-incubate the cells with various concentrations of ST034307 (dissolved in DMSO, final DMSO concentration ≤ 1%) for 15-30 minutes at 37°C.

    • Stimulate the cells with a Ca²⁺ ionophore (e.g., A23187 or ionomycin) in the presence of extracellular Ca²⁺ to activate AC1. Alternatively, other stimuli like forskolin or Gs-coupled receptor agonists can be used.

    • After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

    • Generate dose-response curves and calculate the IC₅₀ value for ST034307.

5.2. In Vitro Adenylyl Cyclase Membrane Assay

This protocol details the measurement of AC activity in isolated cell membranes.

  • Membrane Preparation:

    • Harvest HEK293 cells expressing AC1 (or other AC isoforms).

    • Homogenize the cells in a hypotonic lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Assay Procedure:

    • In a reaction tube, combine the isolated membranes, a reaction buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor.

    • Add various concentrations of ST034307 or vehicle (DMSO).

    • Initiate the reaction by adding a stimulator of AC activity (e.g., Ca²⁺/calmodulin, forskolin, or purified Gαs).

    • Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

    • Terminate the reaction by heating or adding a stop solution.

    • Quantify the amount of cAMP produced using a suitable method, such as a radioimmunoassay (RIA) with [α-³²P]ATP as a tracer or a non-radioactive detection method.

5.3. In Vivo Pain Models

The following are representative protocols for assessing the analgesic effects of ST034307 in mice.

  • Formalin-Induced Inflammatory Pain:

    • Acclimatize male C57BL/6J mice to the testing environment.

    • Administer ST034307 or vehicle subcutaneously.

    • After a predetermined pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5%) into the plantar surface of the mouse's hind paw.

    • Immediately place the mouse in an observation chamber and record the cumulative time spent licking the injected paw for two distinct phases: the early phase (0-10 minutes post-formalin) and the late phase (15-40 minutes post-formalin).

    • A reduction in paw licking time in the ST034307-treated group compared to the vehicle group indicates an analgesic effect.

  • Acetic Acid-Induced Visceral Pain (Writhing Test):

    • Administer ST034307 or vehicle subcutaneously to male C57BL/6J mice.

    • After the pre-treatment period, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-30 minute period.

    • A decrease in the number of writhes in the ST034307-treated group compared to the vehicle group is indicative of visceral analgesia.

Signaling Pathways and Experimental Workflows

6.1. AC1 Signaling Pathway in Pain Nociception

The diagram below illustrates the proposed signaling pathway involving AC1 in the modulation of pain. Nociceptive stimuli lead to an influx of Ca²⁺ into sensory neurons. This Ca²⁺ binds to calmodulin, which in turn activates AC1 to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including ion channels and transcription factors, leading to neuronal sensitization and an increased perception of pain. ST034307 acts by directly inhibiting AC1, thereby blocking this signaling cascade.

AC1_Pain_Pathway cluster_neuron Sensory Neuron Nociceptive_Stimuli Nociceptive Stimuli Ca_Channel Voltage-gated Ca²⁺ Channel Nociceptive_Stimuli->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds to AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 activates cAMP cAMP AC1->cAMP catalyzes conversion ST034307 ST034307 (this compound) ST034307->AC1 inhibits ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Targets Downstream Targets (Ion Channels, Transcription Factors) PKA->Downstream_Targets phosphorylates Neuronal_Sensitization Neuronal Sensitization & Increased Pain Perception Downstream_Targets->Neuronal_Sensitization

Caption: AC1 signaling cascade in pain perception and the inhibitory action of ST034307.

6.2. Experimental Workflow for the Discovery and Validation of ST034307

The following diagram outlines the logical flow of experiments from the initial screening to the in vivo validation of ST034307 as a selective AC1 inhibitor.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_validation In Vivo Validation Screening High-Throughput Screening (Chemical Library) Cell_Assay Cell-Based AC1 Assay (HEK-AC1 cells) Screening->Cell_Assay Hit_ID Hit Identification (ST034307) Cell_Assay->Hit_ID Potency IC₅₀ Determination Hit_ID->Potency Selectivity Selectivity Profiling (vs. other AC isoforms) Potency->Selectivity Mechanism Mechanism of Action Studies (Membrane Assays) Selectivity->Mechanism Pain_Models Analgesia Testing (Pain Models) Mechanism->Pain_Models PK_Studies Pharmacokinetic Studies Pain_Models->PK_Studies Target_Engagement Target Engagement (cAMP levels in tissue) PK_Studies->Target_Engagement

Caption: Workflow for the discovery and validation of ST034307.

Conclusion

This compound (ST034307) is a valuable research tool for investigating the physiological and pathological roles of AC1. Its discovery through a targeted screening campaign and subsequent characterization have provided a selective small molecule probe to dissect the complexities of cAMP signaling. The demonstrated analgesic properties of ST034307 in preclinical models highlight the potential of AC1 as a therapeutic target for the development of novel pain therapeutics. This technical guide provides a comprehensive resource for researchers seeking to utilize or further investigate this important adenylyl cyclase inhibitor.

References

A Technical Guide to the Mechanism of Action of Direct Adenylyl Cyclase Inhibitors: A Case Study with ST034307

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Adenylyl cyclase-IN-1" is not available in the public domain. This guide will, therefore, focus on a well-characterized, selective adenylyl cyclase inhibitor, ST034307 , to provide an in-depth technical overview of the mechanism of action of direct adenylyl cyclase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Mammals have nine membrane-bound (AC1-9) and one soluble (sAC) isoform, each with distinct tissue distribution and regulatory properties.[1][2] The modulation of cAMP levels through the inhibition of adenylyl cyclases is a promising therapeutic strategy for various conditions, including chronic pain and cardiovascular diseases. Direct inhibitors of adenylyl cyclase can be broadly categorized based on their binding site on the enzyme, primarily targeting the catalytic site or allosteric sites like the forskolin binding site.

ST034307 is a recently identified small molecule with a chromone core structure that acts as a selective inhibitor of adenylyl cyclase type 1 (AC1).[1][2] AC1 is a calcium/calmodulin-stimulated isoform predominantly expressed in the nervous system, making it a key target for analgesics.[1] This guide will delve into the mechanistic details of ST034307 as a representative direct adenylyl cyclase inhibitor.

Mechanism of Action of ST034307

ST034307 exerts its inhibitory effect through direct interaction with the AC1 enzyme. Studies have shown that it inhibits Ca2+-stimulated cAMP accumulation in HEK cells stably expressing AC1.[1] The inhibitory action of ST034307 has been demonstrated against various modes of AC1 activation, including stimulation by:

  • Calcium/Calmodulin: As a group 1 adenylyl cyclase, AC1 is activated by calcium in a calmodulin-dependent manner. ST034307 effectively inhibits this primary mode of activation.[1]

  • Forskolin: This diterpene directly activates most adenylyl cyclase isoforms by binding to an allosteric site. ST034307 inhibits forskolin-stimulated AC1 activity.[1]

  • Gαs-coupled receptors: Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclases. ST034307 is capable of inhibiting AC1 activation downstream of these receptors.[1]

Furthermore, ST034307 has been shown to block the heterologous sensitization of AC1 that occurs after chronic activation of the µ-opioid receptor (a Gi/o-coupled receptor).[1] This suggests that ST034307 may have therapeutic potential in preventing opioid tolerance.

Quantitative Data for Adenylyl Cyclase Inhibitors

The following table summarizes the inhibitory potency of ST034307 and other representative adenylyl cyclase inhibitors against various AC isoforms. This data is crucial for understanding the selectivity profile of these compounds.

InhibitorTarget AC Isoform(s)IC50 / Ki ValueNotesReference
ST034307 AC1IC50 ≈ 5 µMSelective for AC1 over other membrane-bound ACs.[1]
SQ 22,536 AC5, AC6AC5: IC50 ≈ 15 µMAlso inhibits other AC isoforms at higher concentrations.[3]
NKY80 AC5, AC6AC5: IC50 ≈ 10 µMA derivative of SQ 22,536 with modified adenine group.[3]
2',5'-dideoxyadenosine Pan-AC inhibitorVaries by isoformA non-selective P-site inhibitor.[3]
MANT-ITP AC1, AC2, AC5AC1: Ki ≈ 2.8 nM, AC2: Ki ≈ 14 nM, AC5: Ki ≈ 1.2 nMA potent, competitive inhibitor that binds to the catalytic site.[3]

Experimental Protocols

The characterization of adenylyl cyclase inhibitors like ST034307 involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

This protocol is for obtaining cell membranes enriched with a specific adenylyl cyclase isoform.

  • Cell Culture: Grow Sf9 (insect) or HEK293 (human) cells expressing the desired adenylyl cyclase isoform to a high density.

  • Cell Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, with protease inhibitors).

  • Homogenization: Disrupt the cells using a Dounce homogenizer on ice.

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,800 x g for 5 minutes at 4°C) to pellet nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 60,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Resuspension: Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford assay. The membranes can be used immediately or stored at -80°C.

This assay directly measures the enzymatic activity of adenylyl cyclase in the presence of an inhibitor.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the membrane preparation (containing the AC isoform), the inhibitor (at various concentrations, solubilized in DMSO), and any necessary activators (e.g., Gαs, forskolin, or Ca2+/calmodulin).

  • Pre-incubation: Incubate the mixture on ice for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a reaction mix containing [α-32P]ATP, MgCl2, and any other required cofactors. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing SDS, unlabeled ATP, and unlabeled cAMP.

  • cAMP Purification: Separate the radiolabeled cAMP from the unreacted [α-32P]ATP using sequential column chromatography over Dowex and Alumina resins.

  • Quantification: Measure the amount of [32P]cAMP produced using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of an inhibitor on cAMP levels within intact cells.

  • Cell Seeding: Plate cells stably or transiently expressing the target adenylyl cyclase isoform in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Inhibitor Addition: Add the adenylyl cyclase inhibitor at various concentrations to the cells and incubate for a specific period.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the adenylyl cyclase (e.g., a GPCR agonist, forskolin, or a calcium ionophore).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well and determine the IC50 of the inhibitor.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein G Protein (Gs) (αβγ subunits) GPCR->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets Inhibitor ST034307 Inhibitor->AC Inhibits

Caption: Canonical Gs-coupled GPCR signaling pathway leading to cAMP production and its inhibition by ST034307.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Cell-based cAMP Assay (e.g., HTRF on AC1-expressing cells) start->primary_screen hits Identify Initial Hits primary_screen->hits dose_response Dose-Response Analysis: Determine IC50 values hits->dose_response Active Compounds end Lead Compound hits->end Inactive Compounds selectivity_panel Selectivity Profiling: In vitro AC activity assays against AC isoform panel (AC1-9) dose_response->selectivity_panel selective_hits Identify Selective Inhibitors (e.g., ST034307) selectivity_panel->selective_hits moa_studies Mechanism of Action Studies: - Kinetic analysis - In vitro assays with different activators selective_hits->moa_studies Selective Compounds selective_hits->end Non-selective Compounds in_vivo In Vivo Efficacy Studies: (e.g., Mouse models of pain) moa_studies->in_vivo in_vivo->end

Caption: A generalized workflow for the identification and characterization of selective adenylyl cyclase inhibitors.

ST034307_MoA AC1_Stimuli AC1 Activation Stimuli Ca_Calmodulin Ca2+/Calmodulin Forskolin Forskolin Gas_GPCR Gαs-GPCRs AC1 Adenylyl Cyclase 1 (AC1) Ca_Calmodulin->AC1 Forskolin->AC1 Gas_GPCR->AC1 Inhibition Inhibition of AC1 Activity AC1->Inhibition ST034307 ST034307 ST034307->Inhibition cAMP_Reduction Decreased cAMP Production Inhibition->cAMP_Reduction Analgesia Therapeutic Effect (Analgesia) cAMP_Reduction->Analgesia

Caption: Logical diagram illustrating the inhibitory action of ST034307 on AC1 activated by various stimuli.

References

Adenylyl Cyclase 1 Inhibitor ST034307: A Technical Guide to Isoform Selectivity and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the adenylyl cyclase 1 (AC1) inhibitor, ST034307. While the specific compound "Adenylyl cyclase-IN-1" is not found in the public domain, ST034307 serves as a well-characterized, selective inhibitor of a specific adenylyl cyclase isoform, making it an excellent case study for understanding isoform-selective inhibition. This document details the isoform selectivity profile of ST034307, provides comprehensive experimental protocols for determining adenylyl cyclase inhibition, and presents visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signal transduction pathways.[1][2] Mammals have ten known isoforms of adenylyl cyclase, nine of which are membrane-bound (AC1-9) and one is soluble (AC10).[3] Each isoform exhibits a unique tissue distribution and is subject to distinct regulatory mechanisms, making isoform-selective inhibitors valuable tools for dissecting specific signaling pathways and for the development of targeted therapeutics.[4]

ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1).[5] AC1 is a calmodulin-sensitive isoform primarily expressed in the brain and is implicated in processes such as memory, learning, and pain sensation.[6][7] The selectivity of ST034307 for AC1 over other AC isoforms makes it a valuable pharmacological tool for studying the physiological and pathological roles of AC1.[8][9]

Isoform Selectivity Profile of ST034307

ST034307 has been characterized as a highly selective inhibitor of adenylyl cyclase 1. While a complete quantitative profile of its inhibitory activity against all AC isoforms is not fully detailed in the available literature, key selectivity data has been reported.

IsoformIC50 (µM)Notes
AC1 2.3Potent inhibition.[5][10]
AC2 -Activity is potentiated by ST034307.[5]
AC3 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]
AC4 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]
AC5 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]
AC6 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]
AC7 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]
AC8 No significant activityDemonstrates high selectivity over the closely related calmodulin-sensitive AC8.[10]
AC9 Not specifiedST034307 is reported to be selective for AC1 over other isoforms.[8]

Table 1: Isoform selectivity profile of ST034307. The table summarizes the half-maximal inhibitory concentration (IC50) of ST034307 against various adenylyl cyclase isoforms. Data is compiled from multiple sources.[5][8][10]

Experimental Protocols

The following protocols provide a detailed methodology for determining the isoform selectivity of an adenylyl cyclase inhibitor like ST034307.

Membrane Preparation from Cells Expressing AC Isoforms

This protocol describes the preparation of cell membranes enriched with a specific adenylyl cyclase isoform.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells engineered to stably or transiently express a single isoform of adenylyl cyclase.

  • Cell Harvest: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, pH 8.0) containing a protease inhibitor cocktail.[11]

  • Homogenization: Incubate the cell suspension on ice to allow for swelling, followed by homogenization using a Dounce homogenizer until a high percentage of cell lysis is achieved.[11]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.[11]

    • Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the cell membranes.[11]

  • Membrane Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Aliquots of the membrane preparation can be stored at -80°C.[11]

Adenylyl Cyclase Inhibition Assay

This assay measures the enzymatic activity of a specific AC isoform in the presence of varying concentrations of an inhibitor.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM Tris-HCl), MgCl₂ or MnCl₂, ATP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).[12] Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Activator Addition: Add a specific activator for the AC isoform being tested. For AC1, this is typically Ca²⁺/calmodulin.[8] For other isoforms, forskolin or a constitutively active Gαs subunit can be used.[8]

  • Inhibitor Incubation: Add serial dilutions of the test inhibitor (e.g., ST034307 dissolved in DMSO) to the reaction tubes containing the prepared membranes. Include control tubes with vehicle (DMSO) for 100% activity and a known potent inhibitor or no enzyme for 0% activity. Incubate on ice for a defined period.[8]

  • Enzymatic Reaction: Initiate the reaction by adding the reaction mixture containing [α-³²P]ATP as a tracer. Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 10-20 minutes).[8][12]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and a lysis agent like SDS).[12]

  • cAMP Separation and Quantification: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.[14] Quantify the amount of [³²P]cAMP using a scintillation counter.[12]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualizing Signaling Pathways and Workflows

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway, highlighting the activation by G-protein coupled receptors (GPCRs) and the point of inhibition by an AC inhibitor.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_protein G-protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase (e.g., AC1) cAMP cAMP AC->cAMP 5. Conversion G_alpha Gα-GTP G_protein->G_alpha 3. Dissociation G_alpha->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation Inhibitor ST034307 Inhibitor->AC Inhibition

Adenylyl Cyclase Signaling Pathway and Inhibition.
Experimental Workflow for AC Inhibition Assay

The diagram below outlines the key steps in an in vitro adenylyl cyclase inhibition assay to determine the IC50 of a compound.

AC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (Expressing AC Isoform) incubation 4. Incubate Membranes, Reaction Mix & Inhibitor prep_membranes->incubation prep_reagents 2. Prepare Reaction Mix (Buffer, ATP, Activator) prep_reagents->incubation prep_inhibitor 3. Prepare Inhibitor Dilutions (e.g., ST034307) prep_inhibitor->incubation termination 5. Terminate Reaction incubation->termination separation 6. Separate [³²P]cAMP termination->separation quantification 7. Quantify [³²P]cAMP (Scintillation Counting) separation->quantification analysis 8. Calculate % Inhibition & Determine IC50 quantification->analysis

Experimental Workflow for an AC Inhibition Assay.

Conclusion

ST034307 is a valuable pharmacological tool for the investigation of adenylyl cyclase 1-mediated signaling. Its high selectivity for AC1 allows for the specific interrogation of this isoform's role in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other adenylyl cyclase inhibitors, enabling researchers to generate reliable and reproducible data. Further studies to fully quantify the inhibitory profile of ST034307 against all AC isoforms would provide a more complete understanding of its selectivity and potential off-target effects.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the structure-activity relationship (SAR) of a selective adenylyl cyclase (AC) inhibitor, ST034307, as a case study. It includes quantitative data, comprehensive experimental protocols, and visualizations of relevant biological pathways and experimental workflows. Although the initially requested "Adenylyl cyclase-IN-1" is not a publicly documented compound, the principles and methodologies described herein are broadly applicable to the discovery and characterization of novel AC inhibitors.

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] Mammals express nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC).[2] The distinct tissue distribution and regulatory properties of these isoforms make them attractive therapeutic targets for a variety of diseases, including chronic pain, cardiovascular disorders, and neurological conditions.[1][3] The development of isoform-selective inhibitors is a key goal in the field to minimize off-target effects. This guide focuses on ST034307, a selective inhibitor of AC1, to illustrate the process of SAR exploration.[3]

Structure-Activity Relationship of AC1-Selective Inhibitors

The discovery of selective AC1 inhibitors has been a significant advancement in the field. Studies involving chemical library screening have identified compounds with a chromone core structure that exhibit selectivity for AC1.[3] The following table summarizes the quantitative data for representative AC1 and AC8 inhibitors, highlighting the selectivity of ST034307.

Compound IDCore StructureTarget Isoform(s)IC50 (µM) [95% C.I.]Maximum Inhibition (%)Notes
ST034307ChromoneAC14.8 [3.5-6.6]74 ± 3Selective for AC1; did not inhibit AC8.[3]
ST072383Not SpecifiedAC10.35 [0.12-1.0]83 ± 1Potent but non-selective, also inhibited AC8.[3]
ST072383Not SpecifiedAC82.1 [1.0-4.3]70 ± 12Activity against AC8.[3]

Signaling Pathways and Experimental Workflows

To understand the context of adenylyl cyclase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for inhibitor characterization.

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (Gs/Gi) GPCR->G_protein 2. G-protein coupling AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. ATP to cAMP conversion G_protein->AC 3. AC modulation (activation/inhibition) Ligand Hormone/ Neurotransmitter Ligand->GPCR 1. Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. PKA activation Cellular_Response Cellular Response (e.g., gene transcription, metabolism) PKA->Cellular_Response 6. Phosphorylation of targets Inhibitor AC Inhibitor (e.g., ST034307) Inhibitor->AC Inhibition

Caption: Adenylyl Cyclase Signaling Pathway.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_sar SAR Studies Primary_Screen Primary Screen (e.g., 10,000 compounds) Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Selectivity_Screen Selectivity Screening (vs. other AC isoforms) Dose_Response->Selectivity_Screen Orthogonal_Assay Orthogonal Assays (e.g., in vitro enzyme assay) Selectivity_Screen->Orthogonal_Assay Analog_Synthesis Analog Synthesis Orthogonal_Assay->Analog_Synthesis SAR_Analysis SAR Analysis and Lead Optimization Analog_Synthesis->SAR_Analysis

Caption: Experimental Workflow for AC Inhibitor Discovery.

Experimental Protocols

The characterization of adenylyl cyclase inhibitors involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Cell-Based cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit cAMP production in intact cells, typically in response to a stimulus.

Objective: To determine the IC50 of an inhibitor against a specific AC isoform expressed in a cellular context.

Materials:

  • HEK293 cells stably or transiently expressing the adenylyl cyclase isoform of interest (e.g., AC1).[3]

  • Cell culture medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.[4]

  • Assay buffer (e.g., HBSS or other suitable buffer).[5]

  • Phosphodiesterase (PDE) inhibitors (e.g., IBMX, Ro 20-1724) to prevent cAMP degradation.[5][6]

  • AC activator (e.g., Forskolin, calcium ionophore A23187 for AC1/AC8).[3]

  • Test compounds (e.g., ST034307).

  • cAMP detection kit (e.g., HTRF-based, luminescence-based like cAMP-Glo™, or fluorescence-based).[4][6][7]

  • Multi-well plates (e.g., 96-well or 384-well).[6]

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target AC isoform into multi-well plates. The cell density should be optimized for the specific plate format and assay kit (e.g., 10,000 cells/well for a 96-well plate).[4][5] Incubate overnight to allow for cell attachment.[4]

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[6]

  • Stimulation: Add the AC activator (e.g., 3 µM A23187 for AC1) to all wells except the negative control.[3] The stimulation buffer should also contain a PDE inhibitor.[5][6]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for cAMP accumulation.[5]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[6]

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of stimulated cAMP levels against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.[6]

In Vitro Adenylyl Cyclase Activity Assay (Radiolabeled)

This biochemical assay directly measures the enzymatic activity of adenylyl cyclase in membrane preparations or with purified enzyme, providing a more direct measure of inhibition.

Objective: To confirm direct inhibition of AC enzymatic activity and to determine the inhibitor's potency in a cell-free system.

Materials:

  • Membrane preparations from cells expressing the target AC isoform or purified AC enzyme.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 1-2 mM DTT, 5 mM MgCl2).[8]

  • [α-³²P]ATP (radiolabeled substrate).[9]

  • Unlabeled ATP.

  • AC activators (e.g., Forskolin, Gαs, Calmodulin).

  • Test compounds.

  • Stop solution (e.g., 0.1 M ATP, 0.1 M EDTA).[8]

  • Dowex and alumina chromatography columns for separating [³²P]cAMP from [α-³²P]ATP.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the membrane preparation (or purified enzyme), assay buffer, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Start the reaction by adding a mixture of [α-³²P]ATP, unlabeled ATP, and the appropriate AC activator.[8] The final reaction volume is typically small (e.g., 50-100 µL).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes) during which the enzyme is active.[8]

  • Termination: Stop the reaction by adding the stop solution.[8]

  • Separation of [³²P]cAMP: Separate the product, [³²P]cAMP, from the unreacted substrate, [α-³²P]ATP, using sequential Dowex and alumina column chromatography.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The development of selective adenylyl cyclase inhibitors holds significant therapeutic promise. The case of ST034307 demonstrates that through systematic screening and characterization using a combination of cell-based and in vitro assays, it is possible to identify isoform-selective inhibitors. The methodologies and principles outlined in this guide provide a framework for researchers in the field of drug discovery to advance the development of novel and specific modulators of adenylyl cyclase activity. Future efforts in this area will likely focus on elucidating the SAR of new chemical scaffolds and leveraging structural biology to design inhibitors with improved potency and selectivity.

References

Adenylyl Cyclase-IN-1: A Technical Guide to its Biological Role as a Selective Adenylyl Cyclase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylyl Cyclase-IN-1 is a potent and selective inhibitor of Adenylyl Cyclase type 1 (AC1), a key enzyme in the central nervous system involved in signal transduction. AC1 is a calmodulin-sensitive adenylyl cyclase that plays a crucial role in synaptic plasticity, learning, memory, and the pathogenesis of chronic pain. By selectively targeting AC1, this compound and similar inhibitors offer a promising avenue for the development of novel therapeutics for neurological disorders, particularly chronic inflammatory and neuropathic pain, without the significant side effects associated with less selective agents. This document provides a comprehensive overview of the biological role of AC1 and the pharmacological effects of its selective inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Adenylyl Cyclase 1 (AC1)

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1][2] Mammals have nine membrane-bound AC isoforms (AC1-9) and one soluble isoform.[2] AC1 is primarily expressed in the brain and is distinguished by its stimulation by calcium (Ca²⁺) via the protein calmodulin.[3][4] This property allows AC1 to act as a coincidence detector, integrating signals from G-protein-coupled receptors (GPCRs) and changes in intracellular Ca²⁺ levels.[1]

The biological functions of AC1 are deeply implicated in neuronal processes:

  • Learning and Memory: AC1 is involved in memory acquisition and learning processes.[3][5] Overexpression of AC1 in the forebrain of mice has been shown to enhance recognition memory and long-term potentiation (LTP), a cellular correlate of learning and memory.[3] Conversely, studies with AC1 knockout mice suggest that while it may not be essential for all forms of memory, its absence can affect the retention of remote contextual memories.[6]

  • Chronic Pain: AC1 is a key player in the central sensitization that underlies chronic neuropathic and inflammatory pain.[7][8] It is highly expressed in regions of the brain and spinal cord associated with pain processing, such as the anterior cingulate cortex (ACC) and dorsal horn neurons.[6][9] Genetic deletion or pharmacological inhibition of AC1 has been shown to reduce pain-related behaviors in animal models.[7][9][10]

  • Opioid Dependence: Chronic opioid use leads to an adaptive increase in AC activity, a phenomenon known as heterologous sensitization, which is linked to opioid dependence.[6][11] Studies with AC1 knockout mice show a reduction in behaviors associated with morphine dependence.[6][9]

This compound and Other Selective AC1 Inhibitors

This compound is representative of a class of small molecule inhibitors designed to selectively target AC1. One such example is AC10142A, which exhibits a half-maximal inhibitory concentration (IC50) of 0.26 μM for AC1. The development of selective AC1 inhibitors is a significant advancement, as non-selective inhibition of multiple AC isoforms could lead to widespread and undesirable side effects due to the diverse roles of cAMP signaling throughout the body.[6][12]

Quantitative Data for AC1 Inhibitors

The following table summarizes the inhibitory potency of several known selective AC1 inhibitors.

CompoundTarget(s)IC50 (μM)Notes
AC10142A AC10.26A selective Adenylyl Cyclase 1 inhibitor.
AC-100084A AC1, AC80.41 (AC1), 2.7 (AC8)Shows good bioavailability in the brain and plasma.[8]
NB001 AC1Not specified, but selective over other isoformsOrally active and has shown analgesic effects in animal models of neuropathic pain.[13]
ST034307 AC1Not specified, but selective for AC1Relieves pain in mouse models without causing analgesic tolerance.[9]

Signaling Pathways Involving AC1

AC1 is a critical node in intracellular signaling, integrating inputs from various sources to modulate cAMP levels. The inhibition of AC1 by compounds like this compound directly impacts these pathways.

AC1 Activation and Downstream Signaling

The activation of AC1 is a multi-step process involving both G-proteins and calcium/calmodulin.

AC1_Activation_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., β-adrenergic receptor) G_protein Gs Protein (αβγ subunits) GPCR->G_protein Activates AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 Gαs activates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates Ca_channel Voltage-gated Ca²⁺ Channel Ca_CaM Ca²⁺-CaM Complex Ca_channel->Ca_CaM Ca²⁺ influx CaM Calmodulin (CaM) CaM->Ca_CaM Ca_CaM->AC1 Activates Inhibitor This compound Inhibitor->AC1 Inhibits

Caption: AC1 Activation and Downstream Signaling Pathway.

As depicted, GPCR activation leads to the dissociation of the Gs protein alpha subunit, which then stimulates AC1.[14] Concurrently, an influx of calcium through ion channels leads to the formation of a Ca²⁺-Calmodulin complex, which also activates AC1.[4][14] Activated AC1 converts ATP to cAMP, which in turn activates Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that underlie synaptic plasticity.[15] this compound acts by directly inhibiting the catalytic activity of AC1, thereby reducing cAMP production and dampening this entire cascade.

Role of AC1 in Chronic Pain Signaling

In the context of chronic pain, persistent neuronal firing leads to prolonged Ca²⁺ influx and sustained activation of AC1 in neurons of the pain pathway, contributing to central sensitization.

Chronic_Pain_Pathway Nerve_Injury Nerve Injury / Inflammation Nociceptor Nociceptor Firing Nerve_Injury->Nociceptor Ca_influx Increased Ca²⁺ Influx Nociceptor->Ca_influx AC1_activation Sustained AC1 Activation Ca_influx->AC1_activation cAMP_increase Elevated cAMP AC1_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation Synaptic_Plasticity Synaptic Plasticity (LTP in ACC) PKA_activation->Synaptic_Plasticity Central_Sensitization Central Sensitization Synaptic_Plasticity->Central_Sensitization Chronic_Pain Chronic Pain Central_Sensitization->Chronic_Pain AC1_Inhibitor This compound AC1_Inhibitor->AC1_activation Blocks

Caption: Role of AC1 in the Chronic Pain Pathway.

The selective inhibition of AC1 by this compound can break this cycle of sensitization, offering a targeted approach to pain relief.

Experimental Protocols

The study of this compound and other AC1 inhibitors relies on robust in vitro and cell-based assays to determine their potency and selectivity.

In Vitro Adenylyl Cyclase Inhibition Assay (Membrane Preparation)

This protocol is adapted from methodologies used to characterize AC inhibitors.[6][16][17]

Objective: To determine the IC50 of an inhibitor against AC1 in a cell-free system.

Materials:

  • Sf9 cells expressing recombinant human AC1.

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • ATP solution (containing [α-³²P]ATP as a tracer).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • AC1 activator (e.g., Forskolin or Ca²⁺/Calmodulin).

  • Test inhibitor (this compound) at various concentrations.

  • Stop Solution (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP).

  • Scintillation counter or other suitable detection method for cAMP.

Procedure:

  • Membrane Preparation:

    • Harvest Sf9 cells expressing AC1 and wash with cold PBS.

    • Resuspend cells in Lysis Buffer and homogenize.

    • Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.[17]

  • Adenylyl Cyclase Assay:

    • In a 96-well plate, add the membrane preparation, Assay Buffer, phosphodiesterase inhibitor, and the AC1 activator.[16]

    • Add varying concentrations of the test inhibitor to the wells.

    • Pre-incubate the plate for 10 minutes on ice.

    • Initiate the reaction by adding the ATP solution.[6]

    • Incubate at 30°C for 10 minutes.[6]

    • Terminate the reaction by adding the Stop Solution.[6]

  • cAMP Quantification:

    • Quantify the amount of [³²P]cAMP produced using a scintillation counter or by chromatographic separation followed by detection.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Whole-Cell cAMP Accumulation Assay

This protocol is based on methods for assessing AC activity in intact cells.[16][18][19]

Objective: To measure the effect of an inhibitor on cAMP production in a cellular context.

Materials:

  • HEK293 cells stably expressing AC1 (or other cell line of interest).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • AC activator (e.g., Forskolin or a GPCR agonist like isoproterenol).

  • Test inhibitor (this compound) at various concentrations.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture:

    • Plate HEK-AC1 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor and Stimulator Treatment:

    • Pre-incubate the cells with varying concentrations of the test inhibitor in the presence of a phosphodiesterase inhibitor for 30 minutes at 37°C.[18][19]

    • Add the AC activator and incubate for an additional 15-30 minutes.[16]

  • Cell Lysis and cAMP Measurement:

    • Stop the reaction and lyse the cells using the lysis buffer from the cAMP detection kit.[16]

    • Measure the intracellular cAMP levels according to the kit manufacturer's instructions.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50.

Experimental Workflow Diagram

Experimental_Workflow start Start in_vitro_assay In Vitro Assay (Membrane Prep) start->in_vitro_assay whole_cell_assay Whole-Cell Assay (HEK-AC1 cells) start->whole_cell_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination whole_cell_assay->ic50_determination selectivity_profiling Selectivity Profiling (vs. other AC isoforms) ic50_determination->selectivity_profiling in_vivo_studies In Vivo Studies (Animal models of pain) selectivity_profiling->in_vivo_studies pk_pd_analysis Pharmacokinetics & Pharmacodynamics in_vivo_studies->pk_pd_analysis end End pk_pd_analysis->end

Caption: General Experimental Workflow for AC1 Inhibitor Characterization.

Conclusion and Future Directions

This compound and other selective AC1 inhibitors represent a promising therapeutic strategy for managing chronic pain and potentially other neurological conditions. Their mechanism of action, centered on the modulation of a key neuronal signaling pathway, offers a targeted approach that may circumvent the limitations of current analgesics, such as opioids. The in-depth understanding of AC1's biological role, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this novel class of drugs.

Future research should focus on:

  • Developing inhibitors with even greater selectivity and improved pharmacokinetic properties.

  • Exploring the therapeutic potential of AC1 inhibition in other neurological and psychiatric disorders where AC1 is implicated.

  • Conducting comprehensive preclinical and clinical studies to establish the safety and efficacy of these compounds in humans.

By continuing to unravel the complexities of AC1 signaling, the scientific and drug development communities can pave the way for innovative treatments that address significant unmet medical needs.

References

Adenylyl Cyclase-IN-1: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Mammals have nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties.[2] This diversity makes specific AC isoforms attractive therapeutic targets for a range of conditions, including chronic pain, cardiovascular diseases, and neurological disorders.[3] For instance, adenylyl cyclase 1 (AC1) has been identified as a potential target for the treatment of chronic inflammatory and neuropathic pain.[3][4]

This guide provides a comprehensive overview of the necessary target validation studies for a novel adenylyl cyclase inhibitor, exemplified here as "Adenylyl cyclase-IN-1." It covers essential in vitro and in vivo experimental protocols, data presentation strategies, and visual workflows to aid researchers in the systematic evaluation of new chemical entities targeting this enzyme class.

Signaling Pathway and Inhibition

Adenylyl cyclases are key components of G protein-coupled receptor (GPCR) signaling pathways.[5] Upon receptor activation, the associated G protein stimulates (via Gαs) or inhibits (via Gαi) AC activity, thereby modulating intracellular cAMP levels.[6] cAMP, in turn, activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) to elicit a cellular response.[2][7] Adenylyl cyclase inhibitors, such as the hypothetical this compound, act by blocking the catalytic conversion of ATP to cAMP.

cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes G_protein->AC Gαs (stimulates) Ligand Ligand Ligand->GPCR ATP ATP ATP->AC PKA PKA / EPAC cAMP->PKA Response Cellular Response PKA->Response Inhibitor This compound Inhibitor->AC

Caption: Adenylyl cyclase signaling pathway and point of inhibition.

Quantitative Data for Adenylyl Cyclase Inhibitors

The initial characterization of a novel inhibitor involves determining its potency and selectivity against various adenylyl cyclase isoforms. This data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Below is a sample table summarizing data for known AC inhibitors, which serves as a template for presenting data for "this compound".

InhibitorAC1 IC50 (µM)AC2 IC50 (µM)AC3 IC50 (µM)AC5 IC50 (µM)AC6 IC50 (µM)AC8 IC50 (µM)Reference
SQ22,536 ~150>1000~23015~15>1000[8][9]
NB001 10--210170140[8]
ST034307 Sub-micromolar----Selective vs AC8[3][10]
This compound TBDTBDTBDTBDTBDTBD

Note: IC50 values can vary depending on assay conditions. The data for ST034307 is qualitative as reported in the cited literature.

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of specific AC isoforms in the presence of an inhibitor.

Objective: To determine the IC50 of this compound against a panel of purified or membrane-expressed human adenylyl cyclase isoforms.

Methodology:

  • Preparation of AC Membranes: HEK293 cells are transiently or stably transfected to express individual human adenylyl cyclase isoforms. After 48 hours, cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Assay Reaction: The assay is typically performed in a 96-well plate. Each well contains:

    • AC-containing membranes.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 or MnCl2).

    • An activator of adenylyl cyclase (e.g., Forskolin, for AC1-8).

    • Varying concentrations of this compound (or vehicle control, typically DMSO).

    • The reaction is initiated by the addition of ATP, which includes a radiolabeled tracer such as [α-³²P]ATP.[11]

  • Reaction Incubation and Termination: The reaction mixture is incubated at 30°C for a defined period (e.g., 15-30 minutes). The reaction is then terminated by adding a stop solution containing unlabeled cAMP and EDTA.

  • Quantification of cAMP: The newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.[11] The amount of [³²P]cAMP is then quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The data are then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[12]

Cellular cAMP Accumulation Assay

This assay measures the effect of the inhibitor on cAMP production within intact cells.

Objective: To assess the cellular potency of this compound in a physiological context.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target adenylyl cyclase isoform (e.g., AC1) are seeded in 24- or 96-well plates.[4][11]

  • Pre-incubation with Inhibitor: The cell culture medium is replaced with fresh medium, and the cells are pre-incubated with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.[11]

  • Stimulation of cAMP Production: To induce cAMP production, cells are stimulated with an appropriate agonist (e.g., Forskolin or a GPCR agonist) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After stimulation (e.g., 30 minutes), the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence-based biosensor.

  • Data Analysis: Similar to the in vitro assay, a dose-response curve is generated to determine the cellular IC50 of the inhibitor.

Target Validation Workflow

The validation of a new adenylyl cyclase inhibitor follows a logical progression from initial discovery to preclinical evaluation.

A High-Throughput Screen (e.g., FP Assay for AC1-CaM PPI) B In Vitro AC Activity Assay (Determine IC50 against AC isoforms) A->B Hit Identification C Cellular cAMP Assay (Confirm cellular potency) B->C Potency Confirmation D Selectivity Profiling (Test against other ACs and off-targets) C->D Selectivity Assessment E In Vivo Proof-of-Concept (e.g., Mouse model of chronic pain) D->E Efficacy Testing F Lead Optimization (Improve potency, selectivity, PK/PD) E->F Candidate Selection

Caption: Logical workflow for AC inhibitor target validation.

In Vivo Studies

For an inhibitor targeting AC1 for chronic pain, preclinical validation in animal models is a critical step.[3]

Objective: To evaluate the efficacy of this compound in a relevant animal model of chronic pain.

Example Protocol: Formalin-Induced Inflammatory Pain Model

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered systemically (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

  • Induction of Pain: After a set pre-treatment time, a dilute solution of formalin (e.g., 5%, 20 µL) is injected into the plantar surface of one hind paw.

  • Behavioral Assessment: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a period of 60 minutes. This response occurs in two phases: an acute phase (0-10 minutes) and a tonic/inflammatory phase (15-60 minutes). AC1 inhibitors are expected to reduce the pain response in the second phase.[3]

  • Data Analysis: The total time spent in nociceptive behaviors during the second phase is compared between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in pain behavior in the treated groups provides in vivo evidence for target engagement and efficacy.

Conclusion

The target validation of a novel adenylyl cyclase inhibitor like "this compound" requires a systematic and multi-faceted approach. By employing rigorous in vitro and cellular assays to establish potency and selectivity, followed by efficacy studies in relevant in vivo models, researchers can build a strong data package to support the therapeutic potential of the compound. The methodologies and workflows outlined in this guide provide a robust framework for advancing new adenylyl cyclase inhibitors through the drug discovery pipeline.

References

An In-depth Technical Guide to the Effects of Adenylyl Cyclase Inhibition on cAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Adenylyl cyclase-IN-1." This technical guide will, therefore, utilize SQ22,536 , a well-characterized, non-competitive adenylyl cyclase inhibitor, as a representative molecule to explore the effects of adenylyl cyclase inhibition on cAMP signaling. The principles, experimental protocols, and data interpretation described herein are broadly applicable to the study of other adenylyl cyclase inhibitors.

Introduction to Adenylyl Cyclase and cAMP Signaling

Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate or inhibit AC isoforms. The resulting changes in intracellular cAMP levels regulate a multitude of cellular processes through the activation of protein kinase A (PKA), Exchange proteins activated by cAMP (EPACs), and cyclic nucleotide-gated ion channels.[1] Given their central role in signal transduction, adenylyl cyclases are significant targets for therapeutic intervention in various diseases.

Mechanism of Action of Adenylyl Cyclase Inhibitors: A Case Study of SQ22,536

SQ22,536 (9-(Tetrahydro-2-furanyl)-9H-purin-6-amine) is a cell-permeable compound widely used as a non-competitive inhibitor of adenylyl cyclase.[2] It has been shown to effectively inhibit cAMP production stimulated by various agents, including catecholamines and the direct AC activator, forskolin.[2][3]

Quantitative Data: Inhibitory Potency of SQ22,536

The inhibitory concentration (IC50) of an inhibitor is the concentration required to reduce the activity of a biological process by 50%. The IC50 values for SQ22,536 can vary depending on the cell type, the specific adenylyl cyclase isoform, and the experimental conditions.

Inhibitor Target/Stimulus Cell Line/System IC50 Value Reference
SQ22,536Forskolin-stimulated ACHEK293 cells~5 µM[3]
SQ22,536PACAP-induced reporter geneHEK293 cells~5 µM[3]
SQ22,536Forskolin-induced Elk activation-10 µM[4]
SQ22,5368-Br-cAMP-induced Elk activation-170 µM[4]
SQ22,536Recombinant AC5-2 µM[4]
SQ22,536Recombinant AC6-360 µM[4]
SQ22,536PGE1-stimulated cAMP increaseHuman platelets1.4 µM[5]
SQ22,536Catecholamine-stimulated cAMPCatfish hepatocyte membranes0.08-1.45 mM[2]
SQ22,536Catecholamine-stimulated cAMPRat hepatocyte membranes0.08-0.27 mM[2]

Note: There can be significant variability in reported IC50 values due to different experimental setups.

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical cAMP signaling pathway and the point of action for an adenylyl cyclase inhibitor like SQ22,536.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets Inhibitor AC Inhibitor (e.g., SQ22,536) Inhibitor->AC Inhibits

Caption: Canonical cAMP signaling pathway illustrating inhibition of Adenylyl Cyclase.

Experimental Workflow for Characterizing an Adenylyl Cyclase Inhibitor

This diagram outlines a typical workflow for evaluating the efficacy and potency of a putative adenylyl cyclase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Effect Assays biochemical_assay Biochemical AC Activity Assay (Purified Enzyme) determine_ic50_biochem Determine Biochemical IC50 biochemical_assay->determine_ic50_biochem cell_culture Cell Culture (e.g., HEK293) inhibitor_treatment Treat with Inhibitor (Dose-Response) cell_culture->inhibitor_treatment stimulate_ac Stimulate AC (e.g., Forskolin, GPCR agonist) inhibitor_treatment->stimulate_ac measure_cAMP Measure cAMP Levels stimulate_ac->measure_cAMP reporter_gene Reporter Gene Assay (e.g., CRE-Luciferase) stimulate_ac->reporter_gene western_blot Western Blot (e.g., pCREB) stimulate_ac->western_blot determine_ic50_cellular Determine Cellular IC50 measure_cAMP->determine_ic50_cellular

Caption: Workflow for characterizing an Adenylyl Cyclase inhibitor.

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay

This protocol is adapted from methods used to assess the direct inhibition of purified adenylyl cyclase.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of isolated adenylyl cyclase.

Materials:

  • Purified adenylyl cyclase (e.g., from Sf9 cell membranes expressing a specific AC isoform).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl2, 3 mM DTT, 0.03% BSA.

  • Substrate Mix: 2 mM ATP with a tracer amount of [α-³²P]ATP.

  • Test Compound (e.g., SQ22,536) dissolved in DMSO.

  • Vehicle Control (DMSO).

  • Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP.

  • Dowex and Alumina columns for chromatography.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound in DMSO.

  • In a reaction tube, pre-incubate the purified adenylyl cyclase with the test compound or vehicle for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding the substrate mix. The final reaction volume is typically 100 µL.

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Terminate the reaction by adding the Stop Solution.

  • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model using software like GraphPad Prism.

Cellular cAMP Accumulation Assay

This protocol describes a method to measure the effect of an inhibitor on cAMP levels within intact cells.[3]

Objective: To quantify the inhibition of agonist-stimulated cAMP production in a cellular context.

Materials:

  • HEK293 cells (or another suitable cell line) seeded in 24-well or 96-well plates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer (e.g., serum-free media).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[3]

  • Adenylyl cyclase stimulator (e.g., 25 µM Forskolin or a specific GPCR agonist).[3]

  • Test Compound (e.g., SQ22,536) at various concentrations.

  • cAMP detection kit (e.g., ELISA or HTRF-based assay).

Procedure:

  • Seed cells in multi-well plates and grow to ~90% confluency.

  • One hour before the assay, replace the growth medium with fresh serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-30 minutes at 37°C.[3] It is common to also include a PDE inhibitor like IBMX during this pre-incubation step.[3]

  • Add the adenylyl cyclase stimulator (e.g., forskolin) to the wells and incubate for an additional 5-20 minutes.[3]

  • Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Quantify the intracellular cAMP concentration using the detection kit and a plate reader.

  • Normalize the data to the response of the vehicle-treated control.

  • Plot the dose-response curve and calculate the cellular IC50 value.

Conclusion

The inhibition of adenylyl cyclase provides a powerful tool for dissecting the complexities of cAMP signaling and holds therapeutic promise. A thorough characterization of any adenylyl cyclase inhibitor, such as the example SQ22,536, requires a multi-faceted approach. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to assess potency in a physiological context. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate the effects of novel adenylyl cyclase inhibitors on cAMP signaling pathways.

References

In Vitro Characterization of Adenylyl Cyclase 1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a selective adenylyl cyclase 1 (AC1) inhibitor, exemplified by the compound ST034307. This document details the quantitative analysis of its inhibitory potency and selectivity, outlines the experimental protocols for key assays, and illustrates the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of ST034307 against various adenylyl cyclase (AC) isoforms are summarized below. The data is compiled from studies utilizing HEK293 cells expressing individual AC isoforms and membrane preparations.

TargetAssay TypeActivator(s)IC50 / % InhibitionReference
AC1 Intact HEK293 cellsCa2+/CalmodulinIC50: 2.3 µM [1][2]
AC1Intact HEK293-AC1 cellsForskolinSignificant inhibition at 30 µM[3]
AC1Intact HEK293-AC1 cellsIsoproterenol (via β-adrenergic receptors)Significant inhibition at 30 µM[3]
AC1HEK-AC1 cell membranesForskolin or Calmodulin (10 µM free Ca2+)~30% inhibition[3]
AC1Sf9 cell membranesGαsSignificant inhibition at 100 µM[3]
AC2Intact HEK293-AC2 cellsPhorbol 12-myristate 13-acetate (PMA)Potentiation of cAMP production[1][3]
AC5Intact HEK293-AC5 cellsForskolinSmall potentiation[3]
AC6Intact HEK293-AC6 cellsForskolinSmall potentiation[3]
AC8Intact HEK293-AC8 cells-No significant inhibition up to 30 µM[2][3]
Other AC isoformsIntact HEK293 cells-No significant inhibition[3]

Key Findings:

  • ST034307 is a potent and selective inhibitor of adenylyl cyclase 1.[1][4]

  • It demonstrates remarkable selectivity for AC1 over other membrane-bound AC isoforms, including the closely related Ca2+-sensitive isoform, AC8.[2][3]

  • Interestingly, ST034307 potentiates the activity of AC2, AC5, and AC6 under specific stimulatory conditions.[3]

Experimental Protocols

Detailed methodologies for the in vitro characterization of ST034307 are provided below. These protocols are synthesized from established methods in the field.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Stable Transfection: For generating stable cell lines, HEK293 cells are transfected with expression vectors encoding individual human adenylyl cyclase isoforms (AC1-AC9) using a suitable transfection reagent. Following transfection, cells are cultured in the presence of a selection antibiotic (e.g., G418) to select for a population of cells stably expressing the desired AC isoform.

Preparation of Cellular Membranes

This protocol is for isolating membranes from cultured HEK293 cells for use in in vitro adenylyl cyclase activity assays.

  • Cell Harvest: Wash confluent cell monolayers with ice-cold phosphate-buffered saline (PBS). Detach cells by scraping in a minimal volume of PBS with 5 mM EDTA.

  • Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 30 minutes to allow for cell swelling.

  • Homogenization: Homogenize the swollen cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Final Preparation: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford assay. Store the membrane preparations in aliquots at -80°C.

In Vitro Adenylyl Cyclase Activity Assay (Membrane-Based)

This assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 50 µL:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

    • ATP (substrate, e.g., 1 mM)

    • [α-32P]ATP (tracer)

    • cAMP regeneration system (e.g., creatine kinase and creatine phosphate)

    • Phosphodiesterase inhibitor (e.g., 1 mM IBMX)

    • AC activator (e.g., 50 nM Gαs, 10 µM Forskolin, or 3 µM Calmodulin with 10 µM free Ca2+)

    • ST034307 or vehicle (DMSO)

    • 10-20 µg of membrane protein

  • Incubation: Pre-incubate the membranes with the inhibitor or vehicle on ice for 10 minutes. Initiate the reaction by adding the reaction mixture and incubate at 30°C for 10-15 minutes.

  • Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA, 0.5% SDS).

  • Quantification of cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns. Quantify the amount of [32P]cAMP by liquid scintillation counting.

Intact Cell cAMP Accumulation Assay

This assay measures the accumulation of cAMP in live cells in response to various stimuli.

  • Cell Plating: Seed HEK293 cells stably expressing the desired AC isoform into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Inhibitor Treatment: Add varying concentrations of ST034307 or vehicle (DMSO) to the wells and incubate for an additional 15-30 minutes.

  • Stimulation: Add the appropriate AC activator (e.g., 10 µM Forskolin, 10 µM Isoproterenol, or a calcium ionophore like A23187 to stimulate Ca2+-sensitive ACs). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit. The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP and a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

    • Luminescence-based assays (e.g., cAMP-Glo™): These assays utilize a luciferase-based system where the amount of light produced is proportional to the amount of cAMP present.

Visualizations

Adenylyl Cyclase Signaling Pathway

Adenylyl_Cyclase_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates ST034307 ST034307 ST034307->AC Inhibits

Caption: Canonical G protein-coupled adenylyl cyclase signaling pathway.

In Vitro Characterization Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (AC isoform expression) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Intact_Cell_Assay Intact Cell cAMP Assay Cell_Culture->Intact_Cell_Assay Membrane_Assay Membrane-Based AC Activity Assay Membrane_Prep->Membrane_Assay IC50_Determination IC50 Determination Intact_Cell_Assay->IC50_Determination Membrane_Assay->IC50_Determination Selectivity_Profile Selectivity Profiling IC50_Determination->Selectivity_Profile

Caption: Workflow for the in vitro characterization of an AC inhibitor.

Mechanism of Action of ST034307

Mechanism_of_Action cluster_AC1 Adenylyl Cyclase 1 (AC1) cluster_inhibition Inhibition AC1_Inactive Inactive AC1 AC1_Active Active AC1 AC1_Inactive->AC1_Active ATP_to_cAMP ATP → cAMP AC1_Active->ATP_to_cAMP Catalyzes G_alpha_s Gαs G_alpha_s->AC1_Inactive Activates Ca_Calmodulin Ca2+/Calmodulin Ca_Calmodulin->AC1_Inactive Activates ST034307 ST034307 ST034307->AC1_Active Inhibits

Caption: ST034307 directly inhibits the catalytic activity of AC1.

References

A Preliminary Preclinical Assessment of Selective Adenylyl Cyclase 1 (AC1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Adenylyl cyclase-IN-1" is not publicly available. This document provides a representative preliminary assessment based on the publicly available data for a well-characterized selective Adenylyl Cyclase 1 (AC1) inhibitor, ST034307 , to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] There are ten known isoforms of AC, with distinct tissue expression and regulatory properties.[2] Adenylyl cyclase 1 (AC1) is a calcium/calmodulin-stimulated isoform predominantly expressed in the central nervous system, including the dorsal root ganglion, spinal cord, and anterior cingulate cortex.[3] Genetic and pharmacological studies have implicated AC1 in synaptic plasticity, learning, memory, and the development of chronic pain.[4][5]

Studies involving knockout mice have suggested that inhibiting AC1 could be a therapeutic strategy for managing pain and opioid dependence.[6] This has spurred the development of selective AC1 inhibitors. One such inhibitor, ST034307, has been identified and characterized as a selective, small-molecule inhibitor of AC1.[6] This document summarizes the available preclinical data for ST034307, focusing on its pharmacological effects that inform a preliminary safety and tolerability assessment.

Mechanism of Action

Adenylyl cyclases are integral to G-protein coupled receptor (GPCR) signaling. Upon receptor activation by an extracellular ligand (e.g., a hormone or neurotransmitter), the associated G-protein exchanges GDP for GTP, leading to the dissociation of its α and βγ subunits. The activated Gαs subunit stimulates AC activity, increasing intracellular cAMP levels.[7] cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response.[8]

AC1 is specifically activated by calcium (Ca²⁺) via the protein calmodulin, a property that links its activity to neuronal activity and intracellular calcium signaling.[7] Selective inhibitors of AC1, such as ST034307, are designed to block the catalytic activity of this specific isoform, thereby reducing cAMP production in tissues where AC1 is prominently expressed, without affecting other AC isoforms.[6]

Signaling Pathway of G-Protein Coupled Receptor (GPCR) Mediated Adenylyl Cyclase Activation

GPCR_AC_Signaling cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein AC Adenylyl Cyclase (AC1) cAMP cAMP G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP α subunit Exchanges GDP for GTP G_alpha_GTP->AC Activates ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Phosphorylation of Target Proteins & Cellular Response PKA->Cellular_Response Catalyzes ST034307 ST034307 (AC1 Inhibitor) ST034307->AC Analgesic_Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Efficacy & Safety Testing cluster_analysis Phase 4: Data Analysis & Conclusion Animal_Acclimation Animal Acclimation (e.g., Male Mice) Group_Assignment Random Assignment to Groups (Vehicle, Test Compound) Animal_Acclimation->Group_Assignment Baseline_Testing Baseline Nociceptive Test (e.g., Hot Plate) Group_Assignment->Baseline_Testing Acute_Dosing Acute Administration (Single Dose) Baseline_Testing->Acute_Dosing Acute Study Path Chronic_Dosing Chronic Administration (e.g., Twice Daily for 7 Days) Baseline_Testing->Chronic_Dosing Tolerance Study Path Pain_Model Induce Pain Model (e.g., Formalin Test, Acid-Induced Writhing) Acute_Dosing->Pain_Model Tolerance_Test Daily Nociceptive Test (Post-Chronic Dosing) Chronic_Dosing->Tolerance_Test Behavioral_Observation Behavioral Observation (Licking, Writhing, Nesting) Pain_Model->Behavioral_Observation Side_Effect_Monitoring Monitor for Adverse Effects (e.g., Sedation, Motor Incoordination) Behavioral_Observation->Side_Effect_Monitoring Data_Collection Data Collection & Quantification Behavioral_Observation->Data_Collection Tolerance_Test->Side_Effect_Monitoring Tolerance_Test->Data_Collection Side_Effect_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy, Tolerance, and Safety Profile Statistical_Analysis->Conclusion

References

Adenylyl Cyclase-IN-1: An In-Depth Technical Analysis of a Putative Soluble Adenylyl Cyclase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding "Adenylyl cyclase-IN-1," a compound identified as a potential inhibitor of adenylyl cyclase. This document collates and analyzes the existing data on its chemical identity, associated intellectual property, and the broader context of soluble adenylyl cyclase (sAC) inhibition for therapeutic purposes.

Executive Summary

This compound is a commercially available compound marketed as an adenylyl cyclase inhibitor. However, a significant discrepancy exists between the chemical structure attributed to this compound and the intellectual property cited in connection with it. While the compound is identified as a thiadiazole derivative, the associated patent application focuses on a distinct class of pyrimidine-based inhibitors. Furthermore, there is a notable absence of peer-reviewed scientific literature providing specific experimental data or detailed protocols for this compound. This guide will present the available, albeit conflicting, information and provide a general framework for the evaluation of soluble adenylyl cyclase inhibitors based on the associated patent.

Chemical Identity and Discrepancies

This compound is listed by chemical vendors with the following identifiers:

ParameterValue
Compound Name This compound
CAS Number 731827-16-0
Molecular Formula C₉H₈N₂S₃
Chemical Name 5-Mercapto-3-(m-tolyl)-1,3,4-thiadiazole-2(3H)-thione

It is crucial to note that the patent frequently associated with this compound, WO2017190050A1, describes "6-amino substituted 2,6-diamino-4-choropyrimidine compounds" as specific inhibitors of soluble adenylyl cyclase. The patent does not appear to contain specific examples or claims related to the thiadiazole structure of this compound. This suggests a potential misattribution of the patent to this specific compound by commercial suppliers.

Intellectual Property Landscape: Patent WO2017190050A1

The primary piece of intellectual property linked to the therapeutic application of soluble adenylyl cyclase inhibitors in the context of this compound is the patent application WO2017190050A1.

Title: Inhibitors of soluble adenylyl cyclase[1][2]

Abstract: The patent describes 6-amino substituted 2,6-diamino-4-choropyrimidine compounds as specific inhibitors of soluble adenylyl cyclase (sAC). These compounds are intended for formulation into pharmaceutical compositions to reduce cyclic AMP (cAMP) levels and are proposed for the treatment of conditions such as ocular hypotony.[1][2]

Key Claims: The claims in the patent revolve around the composition of matter for the pyrimidine derivatives and their use in methods for inhibiting sAC and treating sAC-mediated disorders.

Signaling Pathway and Mechanism of Action

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. Soluble adenylyl cyclase (sAC) is a distinct class of adenylyl cyclase that is not regulated by G proteins but is sensitive to bicarbonate and calcium ions. The inhibition of sAC is a therapeutic strategy for conditions where elevated cAMP levels are pathogenic.

Adenylyl_Cyclase_Signaling_Pathway General Adenylyl Cyclase Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal GPCR G-Protein Coupled Receptor Signal->GPCR 1. Ligand Binding G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (transmembrane) cAMP cAMP AC->cAMP 4. ATP to cAMP G_Protein->AC 3. Modulation ATP ATP PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation a. Cellular Response sAC Soluble Adenylyl Cyclase (sAC) sAC->cAMP ATP to cAMP Bicarbonate_Ca2 Bicarbonate / Ca2+ Bicarbonate_Ca2->sAC Activates Inhibitor This compound (or other sAC inhibitors) Inhibitor->sAC Inhibits

Figure 1: General overview of transmembrane and soluble adenylyl cyclase signaling pathways and the point of intervention for sAC inhibitors.

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, the patent WO2017190050A1 describes a general methodology for assessing the efficacy of sAC inhibitors.

General Workflow for sAC Inhibitor Screening:

sAC_Inhibitor_Screening_Workflow General Workflow for Screening sAC Inhibitors Start Start: Compound Library Cell_Culture 1. Culture HEK293 cells stably overexpressing sAC (4-4 cells) Start->Cell_Culture Compound_Treatment 2. Treat cells with test compounds (e.g., this compound) and PDE inhibitors Cell_Culture->Compound_Treatment Incubation 3. Incubate to allow for cAMP accumulation Compound_Treatment->Incubation Cell_Lysis 4. Lyse cells Incubation->Cell_Lysis cAMP_Assay 5. Measure cAMP levels (e.g., HTRF assay) Cell_Lysis->cAMP_Assay Data_Analysis 6. Analyze data to determine IC50 values cAMP_Assay->Data_Analysis End End: Identify Potent and Selective Inhibitors Data_Analysis->End

Figure 2: A generalized experimental workflow for the identification and characterization of soluble adenylyl cyclase inhibitors as inferred from patent WO2017190050A1.

Detailed Method for Cellular cAMP Accumulation Assay (as inferred from patent WO2017190050A1):

  • Cell Line: HEK293 cells stably overexpressing soluble adenylyl cyclase (referred to as 4-4 cells) are used.[1]

  • Culture: Cells are cultured under standard conditions.

  • Treatment: Cells are treated with a cocktail of phosphodiesterase (PDE) inhibitors to prevent the degradation of cAMP. Subsequently, cells are treated with various concentrations of the test inhibitor.

  • Incubation: The cells are incubated to allow for the accumulation of cAMP.

  • Lysis: Following incubation, the cells are lysed to release intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified. The patent mentions the use of methods that could be similar to commercially available cAMP assays, such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Quantitative Data

Due to the absence of published research, no specific quantitative data for this compound (CAS 731827-16-0) is available. The following table is a template that outlines the key quantitative metrics that would be essential for the comprehensive evaluation of an adenylyl cyclase inhibitor.

ParameterDescriptionExpected Data for an Ideal Inhibitor
IC₅₀ (sAC) Half-maximal inhibitory concentration against soluble adenylyl cyclase.Potent (low nanomolar to low micromolar range).
Selectivity IC₅₀ against other adenylyl cyclase isoforms (AC1-9) and other relevant off-targets.High selectivity for sAC over other isoforms.
In vivo Efficacy The effective dose to achieve a therapeutic effect in a relevant animal model (e.g., a model of ocular hypotony).Demonstrable efficacy at a well-tolerated dose.
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) properties.Favorable properties for the intended route of administration.
Toxicity In vitro and in vivo toxicity profiles.Low toxicity and a wide therapeutic window.

Conclusion and Future Directions

This compound presents a case of conflicting and incomplete public information. While it is marketed as an adenylyl cyclase inhibitor, its chemical identity does not align with the primary patent cited in its commercial listings. Researchers interested in this compound should exercise caution and independently verify its biological activity and specificity.

For the field of sAC inhibitor development, the methodologies outlined in patent WO2017190050A1 provide a valuable, albeit general, framework for the discovery and characterization of novel therapeutic agents. Future research should focus on the synthesis and evaluation of the pyrimidine compounds described in the patent, as well as the independent characterization of commercially available compounds like this compound, to clarify their true biological targets and potential therapeutic utility. The development of potent and selective sAC inhibitors remains a promising avenue for the treatment of a variety of diseases, including ocular hypotony.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Adenylyl Cyclase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1] cAMP is a ubiquitous second messenger that plays a crucial role in a multitude of cellular signaling pathways, making adenylyl cyclases attractive targets for therapeutic intervention.[2][3] Mammalian cells express ten isoforms of adenylyl cyclase: nine transmembrane adenylyl cyclases (tmACs, ADCY1-9) and one soluble adenylyl cyclase (sAC, ADCY10).[4] The various isoforms are differentially expressed in tissues and are regulated by a diverse array of signaling molecules, including G proteins, calcium/calmodulin, and bicarbonate.[4][5][6]

This document provides detailed experimental protocols for the characterization of novel modulators of adenylyl cyclase, using "Adenylyl cyclase-IN-1" as a representative investigational compound. The protocols described herein cover both biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of such compounds.

Signaling Pathways

Adenylyl cyclases are key nodes in cellular signal transduction. The canonical pathway involves the activation of a G protein-coupled receptor (GPCR) by an extracellular stimulus. This leads to the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. The cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a cellular response. Conversely, inhibitory G proteins (Gi) can inhibit adenylyl cyclase activity.

Adenylyl Cyclase Signaling Pathway

Adenylyl Cyclase Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein G Protein (Gs/Gi) GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates (Gs) inhibits (Gi) ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Downstream\nTargets Downstream Targets PKA->Downstream\nTargets phosphorylates Cellular\nResponse Cellular Response Downstream\nTargets->Cellular\nResponse

Caption: Generalized adenylyl cyclase signaling cascade.

Data Presentation

The following tables summarize key quantitative data for known adenylyl cyclase modulators. These tables can serve as a template for presenting data obtained for "this compound".

Table 1: Biochemical Potency of Known Adenylyl Cyclase Modulators

CompoundTarget AC Isoform(s)Assay TypeIC50 / EC50 (µM)Reference
ForskolintmACs (activator)BiochemicalEC50: ~1-10[5]
2',5'-dideoxyadenosine (DDA)tmACs (inhibitor)BiochemicalIC50: ~8[7]
KH7sAC (inhibitor)BiochemicalIC50: ~10[7]

Table 2: Cellular Potency of Known Adenylyl Cyclase Modulators

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
ForskolinHEK293cAMP accumulationEC50: ~1-5[8]
KH7VariouscAMP accumulationIC50: ~2-30[7]

Experimental Protocols

Biochemical Assay for Adenylyl Cyclase Activity

This protocol is designed to measure the in vitro activity of purified adenylyl cyclase and to determine the potency of "this compound".

Materials:

  • Purified recombinant adenylyl cyclase (e.g., sAC or a specific tmAC isoform)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 or MnCl2, 1 mM DTT

  • ATP solution

  • [α-³²P]ATP

  • "this compound" stock solution

  • Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP

  • Dowex and Alumina columns

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified adenylyl cyclase, and varying concentrations of "this compound" or vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The reaction should be within the linear range of enzyme activity.

  • Terminate the reaction by adding the Stop Solution.

  • Separate the radiolabeled cAMP from unreacted ATP using sequential Dowex and Alumina chromatography.[2]

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Calculate the percent inhibition or activation at each concentration of "this compound" relative to the vehicle control.

  • Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Biochemical Assay

Biochemical Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Enzyme, Buffer, Compound) Start->Prepare_Reaction_Mixture Pre_incubation Pre-incubate at 30°C Prepare_Reaction_Mixture->Pre_incubation Initiate_Reaction Initiate with ATP/[α-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with Stop Solution Incubate->Terminate_Reaction Separate_cAMP Separate [³²P]cAMP via Chromatography Terminate_Reaction->Separate_cAMP Quantify_cAMP Quantify with Scintillation Counter Separate_cAMP->Quantify_cAMP Data_Analysis Data Analysis (IC50/EC50) Quantify_cAMP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical adenylyl cyclase assay.

Cell-Based Assay for cAMP Accumulation

This protocol measures the effect of "this compound" on cAMP levels in intact cells.

Materials:

  • HEK293 cells (or a cell line endogenously expressing the target AC isoform)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay medium (e.g., serum-free DMEM)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Adenylyl cyclase activator (e.g., Forskolin or a GPCR agonist)

  • "this compound" stock solution

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Seed cells in a multi-well plate and grow to a suitable confluency (e.g., 80-90%).

  • Wash the cells with assay medium and then pre-incubate with varying concentrations of "this compound" or vehicle control in the presence of a PDE inhibitor for 10-30 minutes at 37°C.[2]

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Measure the intracellular cAMP concentration using the detection kit.

  • Calculate the percent inhibition or potentiation of the stimulated cAMP response at each concentration of "this compound".

  • Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Logical Relationship of Assay Components

Cell-Based Assay Logic cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_output Experimental Output Cells Cells Pre_incubation Pre-incubation (Cells + Compound + PDEi) Cells->Pre_incubation Compound This compound Compound->Pre_incubation Activator AC Activator (e.g., Forskolin) Stimulation Stimulation (with Activator) Activator->Stimulation PDE_Inhibitor PDE Inhibitor (e.g., IBMX) PDE_Inhibitor->Pre_incubation Pre_incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Measurement cAMP Measurement Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50/EC50) cAMP_Measurement->Data_Analysis

Caption: Logical flow of a cell-based cAMP accumulation assay.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the characterization of novel adenylyl cyclase modulators such as "this compound". By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of new chemical entities targeting this important class of enzymes. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Adenylyl cyclase-IN-1 (ST034307) in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase-IN-1 (also known as ST034307) is a potent and selective inhibitor of adenylyl cyclase type 1 (AC1).[1] AC1 is a key enzyme in the central nervous system involved in converting ATP to cyclic AMP (cAMP), a crucial second messenger in neuronal signaling pathways. This isoform is calcium/calmodulin-dependent and plays a significant role in synaptic plasticity, pain perception, and neuronal sensitization.[1] The selective inhibition of AC1 by ST034307 provides a valuable tool for investigating the specific roles of this isozyme in neuronal function and for exploring its therapeutic potential in neurological disorders. These application notes provide detailed protocols for the use of this compound (ST034307) in primary neuron cultures.

Data Presentation

The following tables summarize the key quantitative data for this compound (ST034307).

Table 1: Inhibitor Properties

ParameterValueReference
Synonyms ST034307
Target Adenylyl cyclase 1 (AC1)[1]
IC50 2.3 µM
Molecular Weight 297.95 g/mol
Formula C₁₀H₄Cl₄O₂
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol
Storage Store at -20°C

Table 2: In Vitro and In Vivo Efficacy

ApplicationModel SystemConcentration/DoseObserved EffectReference
AC1 Inhibition HEK-AC1 cells30 µMInhibition of forskolin- and isoproterenol-stimulated cAMP accumulation[1]
AC1 Inhibition Mouse hippocampal homogenates10 µMInhibition of Ca²⁺/calmodulin-stimulated cAMP accumulation[1]
Chronotropic Effect Spontaneously beating mouse right atrial tissue1 µMReduction of the maximum rate change induced by phenylephrine[2][3]
Analgesia Mouse models of painSubcutaneous injectionRelief of inflammatory and visceral pain without causing tolerance[4]
cAMP Reduction Mouse dorsal root gangliaSubcutaneous injectionSignificant reduction in cAMP concentration[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Adenylyl_Cyclase_Signaling_Pathway Adenylyl Cyclase 1 (AC1) Signaling Pathway GPCR GPCR (e.g., mGluR, NMDAR) G_protein Gq / Ca²⁺ influx GPCR->G_protein Calmodulin Calmodulin G_protein->Calmodulin Activates AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Pain Sensitization) CREB->Gene_Expression Regulates AC_IN_1 This compound (ST034307) AC_IN_1->AC1 Inhibits

Caption: Adenylyl Cyclase 1 (AC1) Signaling Pathway and Inhibition by ST034307.

Experimental_Workflow Experimental Workflow for ST034307 in Primary Neurons Culture 1. Primary Neuron Culture (e.g., Cortical or Hippocampal) Treatment 2. Treatment with This compound (ST034307) Culture->Treatment Stimulation 3. Neuronal Stimulation (e.g., High K⁺, Glutamate, Forskolin) Treatment->Stimulation Assay 4. Downstream Assays Stimulation->Assay cAMP_Assay cAMP Measurement (ELISA, FRET) Assay->cAMP_Assay Western_Blot Western Blot (p-CREB, etc.) Assay->Western_Blot Calcium_Imaging Calcium Imaging (Fluo-4 AM) Assay->Calcium_Imaging Electrophysiology Electrophysiology (Patch-clamp) Assay->Electrophysiology

Caption: General experimental workflow for using ST034307 in primary neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant E18 Sprague Dawley rat

  • Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating Culture Surface:

    • Coat culture plates or coverslips with 10 µg/mL poly-D-lysine in sterile water overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • (Optional) For enhanced attachment, coat with 2 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cortices from E18 rat pup brains in ice-cold HBSS.

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

    • Gently triturate the cell suspension with a fire-polished Pasteur pipette until the tissue is fully dissociated.

  • Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the coated culture surface.

  • Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

    • Continue to replace half of the medium every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound (ST034307)

Materials:

  • This compound (ST034307)

  • DMSO (cell culture grade)

  • Established primary neuron cultures (from Protocol 1)

  • Pre-warmed culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of ST034307 in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the ST034307 stock solution.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM). A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • For the vehicle control group, prepare an identical volume of medium containing the same final concentration of DMSO.

    • Carefully remove half of the old medium from the cultured neurons and replace it with the medium containing ST034307 or the vehicle control.

    • The duration of treatment will depend on the specific experimental design but can range from 30 minutes to several hours for acute inhibition, or longer for chronic studies.

Protocol 3: Measurement of cAMP Levels

This protocol provides a general method for measuring intracellular cAMP levels in primary neurons using a competitive ELISA kit.

Materials:

  • Primary neuron cultures treated with ST034307 or vehicle

  • Stimulating agent (e.g., Forskolin, Isoproterenol, Glutamate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell Lysis Buffer

  • cAMP ELISA kit

  • Plate reader

Procedure:

  • Cell Treatment and Stimulation:

    • Treat the primary neurons with ST034307 or vehicle for the desired duration as described in Protocol 2.

    • To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes before stimulation.

    • Stimulate the neurons with an appropriate agonist (e.g., 10 µM Forskolin) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium.

    • Lyse the cells by adding the lysis buffer provided with the cAMP ELISA kit.

    • Incubate on ice for 10-20 minutes with occasional agitation.

  • cAMP Measurement:

    • Centrifuge the lysates to pellet cell debris.

    • Perform the cAMP ELISA on the supernatants according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the cAMP concentration based on the standard curve.

Protocol 4: Western Blotting for Phospho-CREB (p-CREB)

This protocol describes the detection of changes in the phosphorylation of cAMP Response Element-Binding Protein (CREB), a downstream target of the AC/cAMP/PKA pathway.

Materials:

  • Primary neuron cultures treated with ST034307 or vehicle

  • Stimulating agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-CREB, anti-total CREB, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Following treatment and stimulation, lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-p-CREB and anti-total CREB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the p-CREB signal to total CREB and the loading control.

Conclusion

This compound (ST034307) is a valuable pharmacological tool for the specific inhibition of AC1 in primary neuron cultures. The provided protocols offer a framework for researchers to investigate the role of AC1-mediated cAMP signaling in various neuronal processes. It is recommended to optimize inhibitor concentrations and treatment times for each specific primary neuron type and experimental paradigm. The use of appropriate controls, including vehicle-treated groups, is essential for the accurate interpretation of results.

References

Application Notes and Protocols for In Vivo Administration of Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature with detailed in vivo administration protocols and quantitative data for the specific compound "Adenylyl cyclase-IN-1" (CAS No. 731827-16-0) is limited. The following guide is therefore presented as a general framework and best-practice methodology for researchers and drug development professionals investigating a novel or poorly characterized adenylyl cyclase inhibitor in vivo. The provided protocols and data are illustrative and should be adapted based on compound-specific properties and preliminary experimental findings.

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1] cAMP is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways, modulating physiological processes such as cardiac function, neuronal activity, and inflammation.[2][3] The AC family consists of nine membrane-bound isoforms (tmACs) and one soluble isoform (sAC), each with distinct regulatory mechanisms and tissue distribution.[4][5] This diversity allows for precise spatial and temporal control of cAMP signaling.[6]

Inhibitors of specific adenylyl cyclase isoforms are valuable tools for dissecting the roles of cAMP signaling in health and disease and may represent novel therapeutic agents for conditions such as chronic pain, neurodegenerative diseases, and certain cancers.[4][7] "this compound" is a commercially available adenylyl cyclase inhibitor with potential applications in ocular hypotonia research.[1]

This document provides a generalized guide for the in vivo administration of a hypothetical AC inhibitor, covering formulation, dosing, and methods for assessing target engagement and physiological outcomes.

Signaling Pathway of Adenylyl Cyclase

The canonical signaling pathway involves the activation or inhibition of membrane-bound adenylyl cyclases by G protein-coupled receptors (GPCRs). Stimulatory G proteins (Gαs) activate AC, while inhibitory G proteins (Gαi) suppress its activity, leading to changes in intracellular cAMP levels. cAMP then primarily activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[2][3]

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (Gαs/Gαi) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Modulation (Stimulation/Inhibition) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation & Response AC_IN_1 This compound (Inhibitor) AC_IN_1->AC Inhibition In_Vivo_Workflow cluster_preclinical Pre-clinical Evaluation Workflow Formulation 1. Formulation Development & Solubility Testing PK_PD 2. Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Formulation->PK_PD Dose_Range 3. Dose-Ranging & Toxicity Assessment PK_PD->Dose_Range Efficacy 4. Efficacy Studies in Disease Model Dose_Range->Efficacy Select Safe & Effective Dose Analysis 5. Data Analysis & Interpretation Efficacy->Analysis

References

Application Notes and Protocols: Adenylyl Cyclase 1 (AC1) Inhibition in GPCR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a selective adenylyl cyclase 1 (AC1) inhibitor for studying G-protein coupled receptor (GPCR) signaling pathways. Due to the limited public information available for "Adenylyl cyclase-IN-1," this document will focus on a well-characterized selective AC1 inhibitor, ST034307 , as a representative tool for researchers.

Introduction to Adenylyl Cyclase 1 (AC1) and its Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signaling pathways.[1] There are ten known isoforms of adenylyl cyclase in mammals. AC1 is a membrane-bound isoform that is stimulated by Ca2+/calmodulin, making it a key integrator of calcium and cAMP signaling pathways.[2] Its expression is predominantly found in the brain and dorsal root ganglia, implicating it in processes such as pain perception, memory, and learning.

Selective inhibition of AC1 is a valuable tool for dissecting its specific roles in GPCR signaling cascades. GPCRs that couple to Gαs activate adenylyl cyclases, leading to an increase in intracellular cAMP. Conversely, GPCRs coupled to Gαi inhibit adenylyl cyclase activity, resulting in decreased cAMP levels. By selectively targeting AC1, researchers can investigate the contribution of this specific isoform to the overall cellular response downstream of GPCR activation. ST034307 is a potent and selective small-molecule inhibitor of AC1 that has been instrumental in elucidating the role of AC1 in pain pathways.[3][4]

Data Presentation: Pharmacological Profile of ST034307

The following tables summarize the quantitative data for the selective AC1 inhibitor, ST034307.

Table 1: In Vitro Potency and Selectivity of ST034307

TargetAssay ConditionIC50 ValueReference
Adenylyl Cyclase 1 (AC1)Ca2+/calmodulin-stimulated cAMP accumulation2.3 µM[3][4]
Adenylyl Cyclase 8 (AC8)-No significant activity[3]
Adenylyl Cyclase 2 (AC2)Phorbol 12-myristate 13-acetate (PMA)-stimulatedPotentiation observed[4]

Table 2: In Vivo Efficacy of ST034307 in Mouse Models of Pain

Pain ModelEndpointED50 ValueReference
Acid-Induced WrithingReduction in abdominal constrictions0.92 mg/kg[5]
Formalin-Induced Inflammatory PainAnalgesia0.28 µg (intraplantar)[4]

Signaling Pathways and Experimental Workflows

GPCR-Mediated AC1 Signaling Pathway

GPCR_AC1_Signaling cluster_membrane Plasma Membrane GPCR_s Gαs-coupled GPCR G_s Gαs GPCR_s->G_s Activates GPCR_i Gαi-coupled GPCR G_i Gαi GPCR_i->G_i Activates AC1 Adenylyl Cyclase 1 (AC1) ATP ATP cAMP cAMP Ligand_s Agonist Ligand_s->GPCR_s Ligand_i Agonist Ligand_i->GPCR_i G_s->AC1 Stimulates G_i->AC1 Inhibits ST034307 ST034307 (AC1 Inhibitor) ST034307->AC1 Inhibits ATP:e->cAMP:w PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: GPCR signaling pathway involving AC1.

Experimental Workflow: In Vitro Screening of AC1 Inhibitors

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing AC1 Membrane_Prep Prepare membrane fractions or hippocampal homogenates Cell_Culture->Membrane_Prep Incubation Incubate membranes/homogenates with ST034307 and stimulants (e.g., Forskolin, Ca2+/Calmodulin) Membrane_Prep->Incubation cAMP_Measurement Measure cAMP levels (e.g., AlphaScreen, GloSensor) Incubation->cAMP_Measurement IC50_Determination Determine IC50 values cAMP_Measurement->IC50_Determination Selectivity_Profiling Assess activity against other AC isoforms IC50_Determination->Selectivity_Profiling

Caption: Workflow for in vitro screening of AC1 inhibitors.

Experimental Workflow: In Vivo Analgesic Testing

Analgesic_Testing_Workflow cluster_animal Animal Preparation cluster_pain_model Pain Induction cluster_assessment Behavioral Assessment cluster_data_analysis Data Analysis Animal_Acclimation Acclimate mice to testing environment Drug_Administration Administer ST034307 (e.g., subcutaneous injection) Animal_Acclimation->Drug_Administration Pain_Induction Induce pain using a model (e.g., Formalin injection, Acetic acid injection) Drug_Administration->Pain_Induction Behavioral_Observation Observe and quantify pain-related behaviors (e.g., paw licking, writhing) Pain_Induction->Behavioral_Observation ED50_Calculation Calculate ED50 values Behavioral_Observation->ED50_Calculation Statistical_Analysis Perform statistical analysis ED50_Calculation->Statistical_Analysis

Caption: Workflow for in vivo analgesic testing of AC1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement in HEK293 Cells Expressing AC1

This protocol describes how to measure the inhibitory effect of ST034307 on cAMP production in a cellular context.

Materials:

  • HEK293 cells stably expressing human AC1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ST034307 (dissolved in DMSO)

  • Forskolin (dissolved in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., AlphaScreen, GloSensor, or similar)

  • White, opaque 384-well plates

Procedure:

  • Cell Culture: Culture HEK293-AC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of ST034307 in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Pre-incubation with Inhibitor: Remove the culture medium from the wells and add the ST034307 dilutions. Incubate for 20-30 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration of 10 µM to stimulate adenylyl cyclase activity.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Normalize the data with the forskolin-only treated wells as 100% and the basal (no forskolin) as 0%. Plot the percent inhibition against the log concentration of ST034307 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test in Mice

This protocol is used to assess the visceral analgesic properties of ST034307.[5]

Materials:

  • Male ICR mice (20-25 g)

  • ST034307

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • 0.75% Acetic acid solution

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer ST034307 or vehicle subcutaneously 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.75% acetic acid (10 µL/g body weight) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start the stopwatch.

  • Data Collection: Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 30 minutes.

  • Data Analysis: Compare the number of writhes in the ST034307-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the ED50 value using a dose-response curve.

Protocol 3: Formalin-Induced Inflammatory Pain Test in Mice

This protocol evaluates the analgesic effect of ST034307 on inflammatory pain.[5]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • ST034307

  • Vehicle

  • 5% Formalin solution

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes.

  • Drug Administration: Administer ST034307 or vehicle subcutaneously 30 minutes prior to the formalin injection.

  • Induction of Pain: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation and Data Collection:

    • Phase 1 (Neurogenic pain): Record the cumulative time spent licking and biting the injected paw for the first 5 minutes after the formalin injection.

    • Phase 2 (Inflammatory pain): After a 10-minute interval, record the cumulative time spent licking and biting the injected paw from 15 to 40 minutes post-injection.

  • Data Analysis: Compare the paw licking and biting time between the ST034307-treated and vehicle-treated groups for both phases. Calculate the percentage of inhibition and analyze the data for statistical significance.

Conclusion

The selective AC1 inhibitor, ST034307, serves as a powerful pharmacological tool for investigating the role of AC1 in GPCR signaling. The provided data, diagrams, and protocols offer a comprehensive resource for researchers to design and execute experiments aimed at understanding the intricate mechanisms of cAMP-mediated cellular responses. These methodologies can be adapted to study various GPCRs and their downstream effects in a multitude of physiological and pathological contexts.

References

Application Notes and Protocols for Adenylyl Cyclase 1 (AC1) Inhibitors in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenylyl cyclase type 1 (AC1) is a key enzyme in neuronal signal transduction, converting ATP to the second messenger cyclic AMP (cAMP).[1][2] As a member of the calcium/calmodulin-stimulated adenylyl cyclase family, AC1 is highly expressed in the central nervous system, including the hippocampus, dorsal root ganglion, spinal cord, and anterior cingulate cortex.[2][3] Its activity is crucial for synaptic plasticity, memory formation, and the development of chronic pain states.[3][4] Consequently, AC1 has emerged as a promising therapeutic target for neurological disorders, particularly chronic pain and opioid dependence.[1][5]

Selective small-molecule inhibitors of AC1 are invaluable tools for dissecting its physiological and pathological roles. While a specific compound named "Adenylyl cyclase-IN-1" is not prominently documented in scientific literature, this document provides comprehensive application notes and protocols for well-characterized, selective AC1 inhibitors such as ST034307 and NB001 , which serve as exemplary tools for neuroscience research.[1][4][6] These inhibitors allow for the pharmacological investigation of AC1 function in vitro, ex vivo, and in vivo.

Quantitative Data of Representative AC1 Inhibitors

The following tables summarize the inhibitory potency and selectivity of ST034307 and NB001 against various adenylyl cyclase isoforms.

Table 1: In Vitro Inhibitory Activity of ST034307

TargetAssay ConditionIC50 (µM)Reference
Adenylyl Cyclase 1 (AC1)A23187-stimulated cAMP accumulation in HEK-AC1 cells2.3[1][7][8][9]
Other AC Isoforms (e.g., AC8)-No significant activity[7]

Table 2: In Vitro and In Vivo Activity of NB001

Target/ModelAssay Condition/DoseEffectReference
Adenylyl Cyclase 1 (AC1)cAMP accumulation in intact HEK293 cellsIC50 = 10 µM[10]
Adenylyl Cyclase 8 (AC8)cAMP accumulation in intact HEK293 cellsIC50 = 140 µM[10]
Neuropathic Pain (Female Mice)Oral administration (1, 3, 10, 25 mg/kg)Dose-dependent analgesic effect[4][6]
Inflammatory Pain (Female Mice)Oral administration (3, 10, 25 mg/kg)Dose-dependent analgesic effect[4]
Parkinson's Disease Model (Mice)Oral administration (20, 40 mg/kg)Analgesic and anxiolytic effects[11]

Table 3: In Vivo Analgesic Efficacy of ST034307

Pain ModelAdministration RouteED50Reference
CFA-Induced Inflammatory Pain (Mice)Intrathecal0.28 µg[8][9]
Acid-Induced Visceral Pain (Mice)Subcutaneous0.92 mg/kg[5]

Signaling Pathways and Experimental Workflows

Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the central role of AC1 in integrating signals from G-protein coupled receptors (GPCRs) and intracellular calcium, leading to cAMP production. Selective inhibitors like ST034307 directly block this enzymatic activity.

AC1_Signaling_Pathway cluster_membrane Plasma Membrane GPCR_s Gαs-Coupled Receptor AC1 Adenylyl Cyclase 1 (AC1) GPCR_s->AC1 Gαs stimulates GPCR_i Gαi-Coupled Receptor GPCR_i->AC1 Gαi inhibits cAMP cAMP AC1->cAMP Converts Ca_Channel Ca²⁺ Channel Ca Ca_Channel->Ca Influx Ligand_s Stimulatory Ligand Ligand_s->GPCR_s Activates Ligand_i Inhibitory Ligand Ligand_i->GPCR_i Activates CaM Calmodulin (CaM) CaM->AC1 Activates Ca->CaM Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Inhibitor ST034307 (AC1 Inhibitor) Inhibitor->AC1 Inhibits

Caption: AC1 signaling pathway and point of inhibition.

Application Notes

Selective AC1 inhibitors are versatile tools for a range of neuroscience applications:

  • In Vitro Potency and Selectivity Profiling: These inhibitors are used in cell-based assays to confirm their potency against AC1 and to assess their selectivity against other adenylyl cyclase isoforms, particularly the closely related calcium-stimulated AC8.[1] HEK293 cells stably overexpressing individual AC isoforms are a common model system for these studies.[1]

  • Investigation of Synaptic Plasticity: AC1 is essential for certain forms of long-term potentiation (LTP), a cellular correlate of learning and memory.[4] Inhibitors like NB001 can be applied to ex vivo brain slice preparations (e.g., from the anterior cingulate cortex or hippocampus) to investigate the role of AC1 in the induction and maintenance of LTP.[4][6]

  • In Vivo Studies of Pain and Nociception: A primary application of AC1 inhibitors is in preclinical animal models of pain.[1][5][12] Compounds like ST034307 and NB001 have demonstrated analgesic effects in models of inflammatory pain (e.g., formalin- or CFA-induced) and neuropathic pain without causing the tolerance associated with opioids.[2][5][6]

  • Elucidating Opioid Receptor Signaling: AC1 undergoes heterologous sensitization after chronic activation of Gαi-coupled receptors, such as the μ-opioid receptor (MOR).[3] AC1 inhibitors can be used to study the mechanisms of opioid tolerance and dependence, as they can block this sensitization.[1][3]

  • Studies on Anxiety and Other Neurological Conditions: The role of AC1 extends beyond pain and memory. The inhibitor NB001 has been shown to reduce anxiety-like behaviors in a mouse model of Parkinson's disease, suggesting broader applications in studying affective disorders.[11]

Experimental Protocols

Protocol 1: In Vitro AC1 Inhibition via cAMP Accumulation Assay

This protocol details a method to determine the IC50 of a test compound against AC1 expressed in mammalian cells.

cAMP_Assay_Workflow start Start plate_cells Plate HEK-AC1 cells in 96-well plates start->plate_cells incubate1 Incubate cells (e.g., 24h) plate_cells->incubate1 add_inhibitor Add test compound (e.g., ST034307) at varying concentrations incubate1->add_inhibitor incubate2 Incubate (e.g., 30 min) add_inhibitor->incubate2 stimulate Stimulate AC1 with Ca²⁺ ionophore (A23187) ± PDE inhibitor (IBMX) incubate2->stimulate incubate3 Incubate (e.g., 1h) stimulate->incubate3 lyse Lyse cells to release cAMP incubate3->lyse detect Measure cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for in vitro cAMP accumulation assay.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human Adenylyl Cyclase 1 (HEK-AC1) in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).

    • Seed the cells into 96-well plates at a density of ~5,000 cells/well and incubate overnight.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor (e.g., ST034307) in assay buffer.

    • Remove the culture medium from the cells and add the diluted inhibitor.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • AC1 Stimulation:

    • Prepare a stimulation solution containing a calcium ionophore such as A23187 (e.g., 3 µM final concentration) in a buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM final concentration) to prevent cAMP degradation.[8]

    • Add the stimulation solution to the wells.

    • Incubate at room temperature for 1 hour.[8]

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.

  • Data Analysis:

    • Normalize the data, defining the response to the stimulator alone as 0% inhibition and a baseline control as 100% inhibition.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: In Vivo Analgesic Efficacy in the Mouse Formalin Test

This protocol assesses the ability of an AC1 inhibitor to reduce inflammatory pain.

Formalin_Test_Workflow start Start acclimate Acclimate mice to observation chambers start->acclimate administer_drug Administer AC1 inhibitor (e.g., ST034307, s.c.) or vehicle acclimate->administer_drug wait Waiting period (e.g., 30 min) administer_drug->wait inject_formalin Inject dilute formalin into the plantar surface of a hind paw wait->inject_formalin observe Immediately place mouse in chamber and record behavior inject_formalin->observe score Score nocifensive behaviors (licking, biting) over time (Phase I: 0-10 min, Phase II: 15-40 min) observe->score analyze Compare drug-treated group to vehicle control score->analyze end End analyze->end

Caption: Workflow for the mouse formalin pain model.

Methodology:

  • Animals:

    • Use adult male C57BL/6J mice.[2] House animals under standard conditions with ad libitum access to food and water.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • Drug Preparation and Administration:

    • Prepare ST034307 in a suitable vehicle (e.g., 1:1:8 mixture of DMSO:Tween 80:water).[2][12]

    • Administer the compound or vehicle via the desired route (e.g., subcutaneous, s.c.) at various doses (e.g., 3, 10, 30 mg/kg).[5]

  • Experimental Procedure:

    • Acclimate mice to individual observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes before testing.

    • Administer the test compound or vehicle.

    • After a predetermined pretreatment time (e.g., 30 minutes), briefly restrain the mouse and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 5%) into the plantar surface of the right hind paw.

    • Immediately return the mouse to the observation chamber.

  • Behavioral Scoring:

    • Record the cumulative time the animal spends licking or biting the injected paw.

    • Scoring is typically divided into two phases: the early phase (Phase I) , from 0 to 10 minutes post-injection, representing acute nociception, and the late phase (Phase II) , from 15 to 40 minutes, representing inflammatory pain.[5]

  • Data Analysis:

    • Calculate the total time spent in nocifensive behavior for each phase.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test) to compare the results from the drug-treated groups to the vehicle control group.[12]

    • Calculate the ED50 value if a dose-response relationship is observed.

Protocol 3: Ex Vivo LTP Measurement in Anterior Cingulate Cortex (ACC) Slices

This protocol outlines how to test the effect of an AC1 inhibitor on LTP in the ACC, a key brain region for pain perception.[4]

LTP_Workflow start Start prepare_slice Prepare coronal brain slices containing the ACC start->prepare_slice incubate_slice Allow slices to recover in oxygenated aCSF prepare_slice->incubate_slice transfer_slice Transfer a slice to the recording chamber incubate_slice->transfer_slice obtain_baseline Obtain stable baseline fEPSP recordings for ~30 min transfer_slice->obtain_baseline apply_inhibitor Bath-apply AC1 inhibitor (e.g., 20 µM NB001) or vehicle obtain_baseline->apply_inhibitor induce_lpt Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst) apply_inhibitor->induce_lpt record_post_lpt Record fEPSPs for at least 60 min post-induction induce_lpt->record_post_lpt analyze Analyze fEPSP slope to quantify potentiation record_post_lpt->analyze end End analyze->end

Caption: Workflow for ex vivo LTP measurement.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate an adult mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Cut coronal slices (e.g., 300-400 µm thick) containing the ACC using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated aCSF at a physiological temperature (e.g., 32°C) for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in layer V of the ACC and a recording electrode nearby to record field excitatory postsynaptic potentials (fEPSPs).[6]

    • Adjust the stimulation intensity to elicit an fEPSP that is approximately 50% of the maximal response.[6]

  • Experimental Protocol:

    • Record stable baseline fEPSPs every minute for at least 30 minutes.

    • Bath-apply the AC1 inhibitor (e.g., 20 µM NB001) or vehicle to the slice and continue recording.[4]

    • After a period of drug incubation, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation.

    • Continue to record fEPSPs for at least 60 minutes following the HFS protocol.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average slope during the baseline recording period.

    • Compare the degree of potentiation in the last 10 minutes of recording between the inhibitor-treated and vehicle-treated slices using a Student's t-test or ANOVA.[4] A significant reduction in potentiation in the presence of the inhibitor indicates that AC1 is required for LTP induction.[4]

References

Application Notes and Protocols for Adenylyl Cyclase-IN-1 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[1][2][3] The modulation of adenylyl cyclase activity is a key area of interest for drug discovery and development, as dysregulation of cAMP signaling is implicated in various diseases.[4] Adenylyl cyclase-IN-1 is a novel small molecule inhibitor of adenylyl cyclase. These application notes provide a detailed protocol for generating a dose-response curve for this compound to determine its potency (IC50) in a cell-based assay.

The cAMP-dependent pathway, also known as the adenylyl cyclase pathway, is a G protein-coupled receptor (GPCR)-triggered signaling cascade.[5][6] The activation of Gs alpha subunit-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of Gi alpha subunit-coupled GPCRs inhibits adenylyl cyclase.[5][7] The generated cAMP activates downstream effectors such as Protein Kinase A (PKA) to regulate a variety of cellular processes.[6][8]

Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the inhibitory action of this compound.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_Protein G Protein (Gs) GPCR->G_Protein 2. G Protein   Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_Protein->AC 3. AC Activation ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA 5. PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response 6. Phosphorylation   of targets AC_IN_1 Adenylyl cyclase-IN-1 AC_IN_1->AC Inhibition

Caption: Adenylyl cyclase signaling pathway and point of inhibition.

Experimental Protocol: Generation of a Dose-Response Curve for this compound

This protocol outlines the steps to determine the IC50 value of this compound using a competitive ELISA-based cAMP assay in a suitable cell line (e.g., HEK293T cells).

Materials and Reagents
  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP ELISA Kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Experimental Workflow

experimental_workflow A 1. Cell Seeding (e.g., HEK293T cells in 96-well plate) B 2. Cell Culture (24h incubation) A->B D 4. Cell Treatment (Incubate cells with inhibitor) B->D C 3. Compound Preparation (Serial dilutions of this compound) C->D E 5. AC Stimulation (Add Forskolin to stimulate cAMP production) D->E F 6. Cell Lysis E->F G 7. cAMP Measurement (ELISA-based assay) F->G H 8. Data Analysis (Generate dose-response curve and calculate IC50) G->H

References

Troubleshooting & Optimization

Adenylyl cyclase-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenylyl Cyclase-IN-1. The information below addresses common solubility issues and offers potential solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO). Many adenylyl cyclase inhibitors exhibit good solubility in DMSO.[1][2][3] For example, the adenylyl cyclase inhibitor SQ 22536 is soluble in DMSO up to 50 mM, and NKY 80 is soluble in DMSO up to 100 mM.[1][2]

Q2: Can I dissolve this compound in aqueous solutions for my experiments?

A2: Direct dissolution of this compound in aqueous buffers is not recommended as it may have limited solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect cellular viability and enzyme activity.

Q3: What should I do if this compound precipitates when I dilute the stock solution into my aqueous buffer?

A3: Precipitation upon dilution into an aqueous buffer is a common issue. Here are a few steps to troubleshoot this:

  • Lower the final concentration: The concentration of the inhibitor in the aqueous buffer may be too high. Try using a lower final concentration.

  • Increase the solvent concentration: A slight increase in the percentage of the organic solvent in the final solution might help, but be cautious about its effect on your experiment.

  • Use a surfactant or solubilizing agent: In some cases, a small amount of a biocompatible surfactant like Tween 80 or a solubilizing agent like PEG300 can help maintain the compound's solubility in aqueous solutions.[4]

  • Gentle warming and sonication: For some compounds, gentle warming or sonication can aid in dissolution.[2][4] However, the stability of this compound under these conditions should be considered.

Q4: How should I store the stock solution of this compound?

A4: Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C to ensure stability.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide for Solubility Issues

Issue 1: The compound does not dissolve in the recommended solvent.
  • Question: I am trying to dissolve this compound in DMSO, but it is not going into solution. What should I do?

  • Answer:

    • Increase the solvent volume: You may be trying to dissolve the compound at a concentration that is too high. Try adding more solvent to decrease the concentration.

    • Gentle warming: Gently warm the solution to 37°C. Some compounds, like NKY 80, show increased solubility with warming.[2]

    • Sonication: Place the vial in a sonicator bath for a few minutes to aid in dissolution.[4]

    • Try an alternative solvent: If DMSO is not effective, you could try other organic solvents like ethanol or dimethylformamide (DMF).[5][6] However, ensure the chosen solvent is compatible with your experimental setup.

Issue 2: The stock solution is cloudy or has visible particles.
  • Question: My stock solution of this compound in DMSO appears cloudy. Is it usable?

  • Answer: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated out of solution. It is not recommended to use a cloudy solution as the actual concentration will be unknown. To resolve this, you can try the following:

    • Centrifugation: Centrifuge the vial to pellet the undissolved compound. Carefully transfer the clear supernatant to a new tube. The concentration of this new stock solution will be lower than intended and should be determined if possible.

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Re-dissolution: Try to re-dissolve the compound by adding more solvent and applying gentle heat or sonication as described above.

Issue 3: The compound is soluble in the organic stock but precipitates in the final aqueous medium.
  • Question: this compound dissolves well in DMSO, but when I add it to my cell culture media, it precipitates. How can I prevent this?

  • Answer: This is a common challenge with hydrophobic compounds. Here are some strategies:

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

    • Rapid mixing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion.

    • Use of carrier proteins: For in vitro assays, including a carrier protein like bovine serum albumin (BSA) in your buffer can sometimes help to keep hydrophobic compounds in solution.

Quantitative Solubility Data for Adenylyl Cyclase Inhibitors

The following table summarizes the solubility of several known adenylyl cyclase inhibitors. This data can serve as a reference for selecting appropriate solvents and concentrations for your experiments with novel inhibitors like this compound.

Compound NameSolventMaximum SolubilityReference
SQ 22536 DMSO50 mM (10.26 mg/mL)[1]
NKY 80 DMSO100 mM (22.92 mg/mL)[2]
Ethanol10 mM (2.29 mg/mL) with gentle warming[2]
MDL 12330A DMSO10 mg/mL[7]
Ethanol1 mg/mL[5][6]
Dimethylformamide (DMF)1 mg/mL[5][6]
Water3 mg/mL[7]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Vortex the tube for 30-60 seconds to mix. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently at 37°C until the solution is clear.

  • Sterile Filtration (Optional): For cell-based assays, it is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets AC_IN_1 This compound AC_IN_1->AC inhibits

Caption: Adenylyl Cyclase signaling pathway and point of inhibition.

Solubility_Troubleshooting_Workflow Start Start: Dissolve This compound Is_Clear Is the solution clear? Start->Is_Clear Yes_Clear Solution is ready for use/ dilution Is_Clear->Yes_Clear Yes No_Not_Clear Troubleshooting Steps Is_Clear->No_Not_Clear No Increase_Solvent Increase solvent volume No_Not_Clear->Increase_Solvent Warm_Sonciate Gentle warming (37°C) or sonication Increase_Solvent->Warm_Sonciate Alternative_Solvent Try alternative solvent (e.g., Ethanol, DMF) Warm_Sonciate->Alternative_Solvent Check_Again Is the solution clear now? Alternative_Solvent->Check_Again Yes_Clear_2 Solution is ready Check_Again->Yes_Clear_2 Yes No_Still_Not_Clear Consult technical support/ consider compound stability Check_Again->No_Still_Not_Clear No

Caption: Troubleshooting workflow for solubility issues.

References

optimizing Adenylyl cyclase-IN-1 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Adenylyl Cyclase-IN-1 Technical Support Center

Welcome to the technical support center for optimizing experiments with this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

This compound is presented here as a representative, cell-permeable, small-molecule inhibitor of adenylyl cyclase for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a research compound designed to inhibit the activity of adenylyl cyclase (AC) enzymes. Adenylyl cyclases are responsible for converting ATP into cyclic AMP (cAMP), a critical second messenger in numerous signal transduction pathways.[1][2] By blocking this conversion, the inhibitor effectively reduces intracellular cAMP levels, allowing researchers to study the downstream consequences of this signaling pathway. Most small-molecule AC inhibitors function by competing with the ATP substrate at the enzyme's catalytic site.[3]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

The optimal concentration is highly dependent on the cell type, experimental duration, and the specific AC isoform being targeted.[4] For a new inhibitor, it is crucial to perform a dose-response experiment. A good starting point is a wide, logarithmic dilution series.

Concentration RangePurpose
10 nM - 1 µM To observe effects at lower, potentially more specific concentrations.
1 µM - 20 µM A common working range for many cell-based assays with small molecule inhibitors.[3]
20 µM - 100 µM To establish the upper limit of the dose-response curve and observe potential off-target or cytotoxic effects.

Always start with a broad range to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system.[5]

Q3: How should I prepare and store stock solutions of the inhibitor?

Proper handling and storage are critical for maintaining the compound's activity.

  • Solvent: Most small-molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[4]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6]

Q4: Why is my inhibitor less potent in a cellular assay compared to a biochemical (enzyme) assay?

This is a common observation and can be attributed to several factors:

  • Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective concentration inside the cell.

  • Competition with ATP: Intracellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays. This high level of endogenous substrate can outcompete the inhibitor, leading to a decrease in apparent potency.

  • Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps (e.g., P-glycoprotein), reducing its intracellular accumulation.

  • Protein Binding: The inhibitor may bind to proteins in the cell culture serum or within the cell, reducing the free concentration available to inhibit adenylyl cyclase.

Adenylyl Cyclase Signaling Pathway

Adenylyl cyclases are key nodes in G protein-coupled receptor (GPCR) signaling. Their activity is typically stimulated by the Gαs subunit and inhibited by the Gαi subunit of heterotrimeric G proteins.[7][8] The resulting cAMP activates downstream effectors like Protein Kinase A (PKA).[2]

Adenylyl_Cyclase_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR_s Stimulatory GPCR Gs Gs Protein GPCR_s->Gs Activates GPCR_i Inhibitory GPCR Gi Gi Protein GPCR_i->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activity) PKA->Response Phosphorylates Inhibitor This compound Inhibitor->AC Blocks Optimization_Workflow start Start: New Experiment range_finding 1. Range-Finding Dose-Response (e.g., 10 nM to 100 µM) start->range_finding determine_ic50 2. Determine IC50 (Narrowed Concentration Range) range_finding->determine_ic50 check_toxicity 3. Assess Cell Viability (e.g., MTT, Trypan Blue) determine_ic50->check_toxicity toxic Toxicity Observed check_toxicity->toxic Yes not_toxic No Toxicity check_toxicity->not_toxic No adjust_conc Adjust Concentration or Incubation Time toxic->adjust_conc optimize_time 4. Time-Course Experiment (Fixed IC50 concentration) not_toxic->optimize_time validate 5. Validate On-Target Effect (e.g., Western blot for pCREB, use inactive analog) optimize_time->validate final_exp Proceed with Optimized Experiment validate->final_exp adjust_conc->determine_ic50

References

Technical Support Center: Investigating Off-Target Effects of Adenylyl Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Adenylyl cyclase-IN-1.

Introduction

This compound is a novel inhibitor targeting adenylyl cyclase (AC), a key enzyme family responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][2] As with any small molecule inhibitor, it is crucial to characterize its specificity and potential for off-target interactions to ensure accurate interpretation of experimental results and to anticipate potential side effects in therapeutic development. Many existing AC inhibitors are nucleotide analogs, which raises the possibility of interactions with other ATP- or adenosine-binding proteins.[3] This guide provides a framework for identifying and validating potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing selective adenylyl cyclase inhibitors?

A1: The primary challenges stem from the highly conserved nature of the ATP binding site across the nine membrane-bound adenylyl cyclase (AC) isoforms and a soluble AC (sAC).[3][4][5] This makes it difficult to achieve isoform selectivity. Additionally, many inhibitors are analogs of adenosine or ATP, creating a risk of cross-reactivity with other nucleotide-binding proteins such as kinases, creating off-target effects.[3]

Q2: What are the known off-target effects of other adenylyl cyclase inhibitors?

A2: Several well-known AC inhibitors have documented off-target activities. For instance, SQ22,536 has been shown to have AC-independent effects on neurogenesis and ERK phosphorylation.[3] Another compound, NB001, initially identified as an AC1-selective inhibitor, was later found to reduce cAMP levels in cells through an indirect mechanism rather than by direct inhibition of the AC1 enzyme.[3] The soluble AC inhibitor KH7 is also known to have non-specific cellular effects.[6]

Q3: What are the potential off-target liabilities for a compound like this compound?

A3: Given that many AC inhibitors are nucleotide-like, potential off-target families for this compound could include:

  • Protein Kinases: A large family of enzymes that also bind ATP.

  • Phosphodiesterases (PDEs): Enzymes that degrade cAMP and have a nucleotide-binding site.

  • ATP-gated ion channels.

  • Other ATPases and nucleotide-binding proteins.

A summary of potential off-target classes is presented in the table below.

Target ClassRationale for Potential InteractionKey Experimental Validation
Protein KinasesHighly conserved ATP-binding pocket.Kinome scanning (e.g., DiscoverX, Reaction Biology).
PhosphodiesterasesBinds cyclic nucleotides; structural similarities in binding sites.PDE activity assays with purified enzymes.
Ion ChannelsSome channels are directly gated by nucleotides.Electrophysiology (e.g., patch-clamp) assays.
G Protein-Coupled Receptors (GPCRs)Potential for allosteric modulation or direct binding at nucleotide-binding sites.Receptor binding and functional assays.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: A key strategy is to use orthogonal approaches. For example, if this compound is hypothesized to inhibit AC1, you can:

  • Confirm that the observed phenotype is rescued by the addition of a cell-permeable cAMP analog (e.g., 8-Br-cAMP).

  • Use siRNA or CRISPR to knock down the target AC isoform and see if this phenocopies the effect of the inhibitor.

  • Test the inhibitor in a cell line that does not express the target AC isoform.

Troubleshooting Guides

Problem 1: I'm observing a cellular phenotype that is inconsistent with adenylyl cyclase inhibition.

  • Possible Cause: This is a strong indicator of an off-target effect. For example, if you expect AC inhibition to decrease cell proliferation but observe cytotoxicity, the compound might be hitting a protein essential for cell survival.

  • Troubleshooting Steps:

    • Perform a dose-response curve for cytotoxicity. Determine the concentration at which the unexpected phenotype occurs and compare it to the IC50 for AC inhibition. A large difference may suggest an off-target effect.

    • Conduct a broad off-target screen. Use services like Eurofins SafetyScreen or perform a kinome scan to identify potential unintended targets.

    • Use a structurally unrelated AC inhibitor. If a different AC inhibitor does not produce the same phenotype, it is more likely that the effect of this compound is off-target.

Problem 2: My in vitro and in-cell assay results for this compound don't correlate.

  • Possible Cause: The compound may have poor cell permeability, be rapidly metabolized, or be actively transported out of the cell. Alternatively, the compound may not directly inhibit the AC enzyme but rather an upstream regulator.[3]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) to determine if the compound can cross cell membranes.

    • Measure Intracellular Compound Concentration: Use LC-MS/MS to quantify the amount of this compound inside the cells over time.

    • Test for Indirect AC Inhibition: As seen with NB001, some compounds can reduce cellular cAMP without directly acting on the AC enzyme.[3] Test this compound on purified AC enzyme preparations to confirm direct inhibition.[7]

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activity Assay

This protocol is used to determine the direct inhibitory effect of this compound on specific AC isoforms.

  • Prepare Membranes: Use membranes from Sf9 cells or HEK293 cells overexpressing a single human AC isoform (e.g., AC1, AC2, AC5).[7]

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 100 µM ATP.

  • Incubation: In a 96-well plate, add 10 µg of membrane preparation to wells containing assay buffer and varying concentrations of this compound (solubilized in DMSO). Incubate for 10 minutes on ice.

  • Stimulation: Add a known AC activator. The choice of activator depends on the isoform being tested (e.g., Forskolin for most isoforms, Gαs for all, or Ca2+/Calmodulin for AC1 and AC8).[7][8]

  • Reaction: Initiate the reaction by adding [α-32P]ATP and incubate for 15 minutes at 30°C.

  • Termination: Stop the reaction by adding a stop solution (1% SDS, 40 mM ATP, 1.3 mM cAMP).

  • Quantification: Separate [α-32P]cAMP from [α-32P]ATP using sequential column chromatography over Dowex and alumina columns. Measure the resulting cAMP using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Whole-Cell cAMP Accumulation Assay

This protocol measures the effect of this compound on cAMP levels in intact cells.

  • Cell Culture: Plate cells (e.g., HEK293 expressing the target AC isoform) in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Inhibitor Treatment: Add varying concentrations of this compound to the cells and incubate for an additional 15-30 minutes.

  • Stimulation: Add an AC agonist (e.g., 10 µM Forskolin or an appropriate GPCR agonist) and incubate for 15 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Normalize the cAMP levels to a vehicle control and calculate the IC50 value.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (Gαβγ) GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC modulates Ligand Hormone/ Neurotransmitter Ligand->GPCR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Canonical G protein-coupled adenylyl cyclase signaling pathway.

Off_Target_Investigation_Workflow Start Start: Novel Inhibitor (this compound) In_Vitro In Vitro Profiling: - Direct AC Isoform Inhibition - Selectivity Panel Start->In_Vitro Cell_Based Cell-Based Assays: - Whole-cell cAMP Assay - Phenotypic Screen Start->Cell_Based Compare Compare In Vitro vs. Cellular Potency In_Vitro->Compare Cell_Based->Compare Consistent Consistent? Compare->Consistent Off_Target_Screen Broad Off-Target Screen: - Kinome Scan - Safety Panel Consistent->Off_Target_Screen No On_Target Confirm On-Target Mechanism Consistent->On_Target Yes Orthogonal Orthogonal Validation: - siRNA/CRISPR Knockdown - Rescue Experiments - Structurally Unrelated Inhibitor Off_Target_Screen->Orthogonal Identify_Off_Target Identify & Validate Off-Target Orthogonal->Identify_Off_Target

Caption: Workflow for investigating off-target effects of a novel inhibitor.

Troubleshooting_Logic Observation Unexpected Phenotype Observed with This compound Question Is the phenotype rescued by adding exogenous cAMP? Observation->Question Off_Target Hypothesis: Likely Off-Target Effect Question->Off_Target No On_Target Hypothesis: Likely On-Target Effect (Downstream of cAMP) Question->On_Target Yes Action Action: Perform broad-panel off-target screening Off_Target->Action

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with adenylyl cyclase (AC) inhibitors.

General Troubleshooting Guide for Adenylyl Cyclase Inhibitors

Inconsistent results with adenylyl cyclase inhibitors can arise from various factors, from experimental setup to reagent handling. This guide provides a systematic approach to identifying and resolving these issues.

Question: I am observing high variability between my experimental replicates. What are the potential causes and solutions?

Answer:

High variability can obscure meaningful data interpretation. Common sources of variability and their solutions are outlined below:

Potential CauseRecommended Solution
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy. Ensure thorough and consistent mixing of all reagents in each well.
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before seeding. Utilize a multichannel pipette to minimize well-to-well variations during plate seeding.
Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier.
Incomplete Inhibitor Dissolution Due to the hydrophobic nature of many AC inhibitors, ensure complete dissolution in a suitable solvent like DMSO before preparing working concentrations. Incomplete dissolution can lead to significant experimental errors.[1]
Question: My assay is showing high background signal. How can I reduce it?

Answer:

High background can mask the specific effects of your inhibitor. Consider the following causes and troubleshooting steps:

Potential CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate the concentrations of ATP, MgCl₂, and other cofactors to determine the optimal conditions for your specific assay.
Contaminated Reagents Use fresh, high-quality reagents. Ensure that buffers and solutions are free from nucleotide contamination.
Inadequate Washing Steps (Immunoassays) If using an immunoassay-based method for cAMP detection, ensure sufficient washing between antibody incubation steps to remove unbound reagents.
Non-specific Antibody Binding If applicable, consider using a different secondary antibody or including a blocking step to minimize non-specific binding.
Question: I am observing no or very low signal in my experiment. What could be the problem?

Answer:

A lack of signal can be frustrating. Here are several factors that could be responsible:

Potential CauseRecommended Solution
Inactive Enzyme Ensure proper storage and handling of your adenylyl cyclase preparation (e.g., cell lysates, purified enzyme) to maintain its activity.
Sub-optimal Inhibitor Concentration The concentration of the inhibitor may be too low to elicit a detectable response. Perform a dose-response experiment to determine the optimal concentration range.
Insufficient Cell Number A low cell number will result in a low amount of adenylyl cyclase, leading to a weak signal.[2] Optimize cell seeding density.
Degradation of cAMP The cyclic AMP (cAMP) produced may be rapidly degraded by phosphodiesterases (PDEs) present in the cell lysate.[2] Include a PDE inhibitor, such as IBMX, in your assay buffer.
Presence of Inhibitory G-proteins (Gi) Some AC isoforms can be inhibited by Gi proteins.[2] If you suspect this is an issue, consider pre-treating cells with pertussis toxin to uncouple Gi from its receptors.[2]

Frequently Asked Questions (FAQs)

Q1: What are the different classes of adenylyl cyclase inhibitors and how do they work?

A1: Adenylyl cyclase inhibitors can be broadly categorized based on their mechanism of action. The main classes include:

  • P-site inhibitors: These are typically adenosine, ATP, or other nucleotide analogs that bind to the catalytic site of the enzyme.[3] They often work in a non-competitive or uncompetitive manner.[3]

  • Competitive inhibitors: These are nucleotide analogs that compete with ATP for binding to the active site.[3]

  • Diterpene-based inhibitors: Some derivatives of forskolin, a potent activator of most AC isoforms, can act as inhibitors for specific isoforms.[1]

  • Allosteric inhibitors: These compounds bind to sites other than the catalytic site to modulate enzyme activity.[4]

Q2: Why is my adenylyl cyclase inhibitor showing off-target effects?

A2: Off-target effects are a significant concern, especially with nucleotide-based inhibitors.[3] Many of these inhibitors can interact with other nucleotide-binding proteins, such as kinases and DNA polymerases, leading to unintended biological consequences.[3][5] It is crucial to characterize the selectivity of your inhibitor and include appropriate controls to validate your findings.

Q3: How does the specific adenylyl cyclase isoform affect my results?

A3: Mammals express nine membrane-bound adenylyl cyclase isoforms (AC1-9) and one soluble isoform (sAC).[6][7] These isoforms exhibit different tissue distribution and are subject to distinct regulatory mechanisms by G-proteins, calcium/calmodulin, and protein kinases.[8] The potency and efficacy of an inhibitor can vary significantly between different AC isoforms.[1][3] Therefore, understanding the predominant isoforms expressed in your experimental system is critical for interpreting your results.

Q4: What is the role of G-proteins in regulating adenylyl cyclase activity?

A4: Adenylyl cyclases are key effectors in G-protein coupled receptor (GPCR) signaling pathways. The activity of most membrane-bound adenylyl cyclases is stimulated by the Gs alpha subunit (Gαs) and inhibited by the Gi alpha subunit (Gαi).[8] The G beta-gamma subunits (Gβγ) can also modulate AC activity in an isoform-specific manner.[8]

Quantitative Data Summary

The following table summarizes the IC₅₀ values for several common adenylyl cyclase inhibitors against different AC isoforms. This data highlights the isoform-specific nature of these inhibitors.

InhibitorAC1AC2AC3AC5AC6AC7AC8sAC
2',5'-dd-3'-ATP 37 nM / 170 nM220 nM / 280 nM-37 nM150 nM90 nM150 nM690 nM
SQ 22,536 120 µM670 µM / 2.6 mM100 µM / 230 µM2.2 µM / 15 µM360 µM-120 µM-
NKY80 10 µM--210 µM170 µM190 µM140 µM-

Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1]

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay

This protocol provides a general framework for measuring adenylyl cyclase activity in cell membranes.

1. Membrane Preparation: a. Grow cells to 80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. d. Homogenize the cell suspension using a Dounce homogenizer on ice. e. Centrifuge the homogenate at a low speed to remove nuclei and intact cells. f. Centrifuge the resulting supernatant at a high speed to pellet the membranes. g. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Adenylyl Cyclase Assay: a. To each reaction tube, add a known amount of membrane protein (e.g., 10-50 µg). b. Add the adenylyl cyclase inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO). c. Add a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. d. If studying stimulated activity, add an activator such as forskolin (a typical starting concentration range is 0.1 µM to 100 µM).[2] e. Initiate the reaction by adding the ATP substrate and MgCl₂. f. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). g. Stop the reaction by adding a stop solution (e.g., 100 mM HCl) or by boiling.

3. cAMP Quantification: a. Centrifuge the samples to pellet any precipitate. b. Measure the cAMP concentration in the supernatant using a commercially available cAMP detection kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR Binds G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Regulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Inhibitor AC Inhibitor Inhibitor->AC

Caption: Simplified adenylyl cyclase signaling pathway showing regulation by G-proteins and inhibition.

Troubleshooting_Workflow Start Inconsistent Results Observed Problem_ID Identify Primary Issue Start->Problem_ID High_Variability High Variability? Problem_ID->High_Variability High_Background High Background? Problem_ID->High_Background Low_Signal No/Low Signal? Problem_ID->Low_Signal High_Variability->High_Background No Check_Pipetting Verify Pipetting & Seeding High_Variability->Check_Pipetting Yes High_Background->Low_Signal No Check_Reagents Check Reagent Purity & Concentrations High_Background->Check_Reagents Yes Check_Enzyme Verify Enzyme Activity & Cell Number Low_Signal->Check_Enzyme Yes Consult Consult Literature/Support Low_Signal->Consult No Re_run Re-run Experiment Check_Pipetting->Re_run Optimize_Washing Optimize Washing Steps Check_Reagents->Optimize_Washing Add_PDE_Inhibitor Add PDE Inhibitor Check_Enzyme->Add_PDE_Inhibitor Check_Inhibitor Confirm Inhibitor Potency & Solubility Check_Inhibitor->Re_run Optimize_Washing->Re_run Add_PDE_Inhibitor->Check_Inhibitor

Caption: Troubleshooting workflow for addressing inconsistent results in adenylyl cyclase assays.

Problem_Causes Problems Problem High Variability High Background Low Signal Causes Potential Causes Pipetting/Seeding Errors Reagent Issues Enzyme Inactivity cAMP Degradation Inhibitor Issues Problems:p1->Causes:c1 Problems:p2->Causes:c2 Problems:p3->Causes:c3 Problems:p3->Causes:c4 Problems:p1->Causes:c5 Problems:p3->Causes:c5 Solutions Solutions 1 Calibrate Pipettes 2 Use Fresh Reagents 3 Check Enzyme Handling 4 Add PDE Inhibitor 5 Verify Inhibitor Solubility Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3 Causes:c4->Solutions:s4 Causes:c5->Solutions:s5

Caption: Logical relationship between common experimental problems, their causes, and solutions.

References

Technical Support Center: Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of adenylyl cyclase inhibitors in cell culture media. As specific stability data for a compound designated "Adenylyl cyclase-IN-1" is not publicly available, this guide uses KH7 , a known inhibitor of soluble adenylyl cyclase (sAC), as a representative example. The principles and troubleshooting steps outlined here are generally applicable to other small molecule inhibitors used in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Adenylyl Cyclase Inhibitor KH7?

For initial stock solutions, it is recommended to dissolve KH7 in a polar organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture medium.

Q2: How should I store the stock solution of KH7?

Stock solutions of KH7 in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the expected stability of KH7 in cell culture media?

The stability of any compound in cell culture media is influenced by several factors including the composition of the media, pH, temperature, and the presence of serum. While specific half-life data for KH7 in various cell culture media is not extensively published, it is best practice to prepare fresh working solutions from a frozen stock for each experiment. For time-course experiments exceeding 24 hours, consider replenishing the media with fresh inhibitor to maintain a consistent effective concentration.

Q4: I am observing precipitation of the inhibitor in my cell culture medium. What should I do?

Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous cell culture medium or if the concentration of the organic solvent (e.g., DMSO) is too high.

  • To troubleshoot this:

    • Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and affect compound solubility.

    • Prepare an intermediate dilution of your stock solution in a serum-free medium before adding it to your final culture volume.

    • Gently vortex the diluted inhibitor in the medium before adding it to the cells.

    • If precipitation persists, consider lowering the final concentration of the inhibitor.

Q5: How can I be sure that my inhibitor is active in my experiment?

The bioactivity of your adenylyl cyclase inhibitor can be confirmed by measuring its effect on intracellular cyclic AMP (cAMP) levels.

  • Experimental Workflow:

    • Pre-incubate your cells with the adenylyl cyclase inhibitor (e.g., KH7) at the desired concentrations for a specific time.

    • Stimulate adenylyl cyclase activity. For soluble adenylyl cyclase, this can be achieved by adding a cell-permeable bicarbonate source like sodium bicarbonate. For transmembrane adenylyl cyclases, an activator like forskolin can be used.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

    • A successful inhibition will result in a dose-dependent decrease in cAMP levels in the presence of the inhibitor compared to the vehicle control.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect 1. Degradation of the inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low bioavailability: The inhibitor is not effectively reaching its intracellular target. 3. Incorrect inhibitor for the target isoform: Using an sAC inhibitor (like KH7) when the primary AC isoform in your cells is a transmembrane AC (tmAC), or vice-versa.1. Use a fresh aliquot of the stock solution for each experiment. Prepare fresh working solutions immediately before use. 2. Optimize the incubation time and concentration of the inhibitor. Ensure proper dissolution in the culture medium. 3. Identify the predominant adenylyl cyclase isoforms expressed in your cell line (e.g., via literature search, qPCR, or Western blot). Use an inhibitor specific to the relevant isoform. For tmACs, an inhibitor like 2',5'-dideoxyadenosine could be considered.
High background or off-target effects 1. High concentration of the inhibitor: The concentration used may be causing non-specific effects. 2. Cytotoxicity of the inhibitor or solvent: The inhibitor or the solvent (e.g., DMSO) may be toxic to the cells at the concentration used.1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your inhibitor. 2. Include a vehicle-only control (e.g., medium with the same concentration of DMSO) in your experimental setup. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.
Variability between experiments 1. Inconsistent preparation of solutions: Differences in the final concentration of the inhibitor or solvent. 2. Cell passage number and confluency: Cellular responses can vary with the age and density of the cell culture.1. Standardize your protocol for preparing and diluting the inhibitor. 2. Maintain consistent cell culture conditions, including using cells within a specific passage number range and seeding them to achieve a consistent confluency at the time of the experiment.

Experimental Protocols

Protocol 1: Preparation of Adenylyl Cyclase Inhibitor Stock and Working Solutions
  • Reconstitution of Lyophilized Inhibitor:

    • Briefly centrifuge the vial of the lyophilized inhibitor to ensure the powder is at the bottom.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the inhibitor is completely dissolved.

  • Storage and Aliquoting:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare an intermediate dilution of the stock solution in a serum-free medium.

    • Add the intermediate dilution to your final cell culture medium to achieve the desired final concentration of the inhibitor. Ensure the final DMSO concentration is minimal (e.g., <0.5%).

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein activates tmAC Transmembrane Adenylyl Cyclase (tmAC) cAMP cAMP tmAC->cAMP converts G_Protein->tmAC activates/inhibits ATP ATP ATP->tmAC sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets sAC->cAMP converts Bicarbonate Bicarbonate (HCO3-) Bicarbonate->sAC activates KH7 KH7 KH7->sAC inhibits

Caption: General overview of the Adenylyl Cyclase signaling pathway.

experimental_workflow Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Inhibitor_Treatment Treat cells with Adenylyl Cyclase Inhibitor (e.g., KH7) or Vehicle Cell_Culture->Inhibitor_Treatment Stimulation Stimulate Adenylyl Cyclase (e.g., with Bicarbonate for sAC) Inhibitor_Treatment->Stimulation Cell_Lysis Lyse cells to release intracellular contents Stimulation->Cell_Lysis cAMP_Assay Measure cAMP levels (e.g., ELISA) Cell_Lysis->cAMP_Assay Data_Analysis Analyze and compare cAMP levels cAMP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing inhibitor activity.

Technical Support Center: Minimizing Cytotoxicity of Adenylyl Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Adenylyl cyclase-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cytotoxicity observed with this compound?

A1: Cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cellular stress.[1]

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.[1]

  • Off-Target Effects: The inhibitor may interact with other cellular targets besides adenylyl cyclase, causing unintended cytotoxic responses.[2]

  • Compound Instability: Degradation of the inhibitor in culture media can produce toxic byproducts.[2]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The ideal concentration should be empirically determined for each cell line and experimental condition. A dose-response curve is essential to identify the concentration that effectively inhibits adenylyl cyclase without causing significant cell death. It is recommended to start with a broad range of concentrations and assess both the desired inhibitory effect and cell viability.[1]

Q3: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential toxicity?

A3: To ensure the quality and stability of this compound:

  • Dissolving the Compound: Use high-purity, anhydrous solvents like DMSO to prepare a concentrated stock solution.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[3]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.[1]

Q4: How can serum in the culture medium affect the activity and potential cytotoxicity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the inhibitor available to the cells. This can necessitate the use of higher concentrations, potentially increasing the risk of off-target effects and cytotoxicity. It is advisable to consider performing experiments in serum-free or reduced-serum conditions if significant interference is suspected.[3]

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed After Treatment
Potential Cause Recommended Solution
Inhibitor concentration is too high. Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of adenylyl cyclase.[1]
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3]
Cell line is particularly sensitive. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[1]
Inhibitor has degraded or is impure. Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity. Prepare fresh stock solutions.[1]
Issue 2: Inconsistent Results or Lack of Adenylyl Cyclase Inhibition
Potential Cause Recommended Solution
Inhibitor is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[1]
Inhibitor is not cell-permeable. Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. If not, consider a different inhibitor.
Incorrect timing of inhibitor addition. Optimize the timing of inhibitor treatment relative to the experimental stimulus that activates adenylyl cyclase.
Inhibitor concentration is too low. Increase the concentration of the inhibitor based on the results of your dose-response experiments.[1]

Quantitative Data Summary

The following table provides an example of data from a cytotoxicity assay to determine the EC50 (half-maximal effective concentration for toxicity) of a small molecule inhibitor.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100%0%
0.198%2%
195%5%
1075%25%
5052%48%
10020%80%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Include a positive control of cells lysed with a detergent to determine maximum LDH release.[4]

Visualizations

AdenylylCyclaseSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR 1. Binding G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_protein->AC 3. Gα activates AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation CellularResponse Cellular Response CREB->CellularResponse 7. Gene Transcription Inhibitor This compound Inhibitor->AC Inhibition

Caption: Adenylyl Cyclase signaling pathway and the point of inhibition.

CytotoxicityWorkflow start Start: Hypothesis prepare_cells 1. Cell Culture Seeding (96-well plate) start->prepare_cells prepare_inhibitor 2. Prepare Serial Dilutions of this compound prepare_cells->prepare_inhibitor treatment 3. Treat Cells with Inhibitor and Controls (Vehicle, Untreated) prepare_inhibitor->treatment incubation 4. Incubate for Defined Period (e.g., 24h) treatment->incubation assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acquisition 6. Measure Signal (Absorbance/Fluorescence) assay->data_acquisition analysis 7. Data Analysis (Calculate % Viability/Toxicity) data_acquisition->analysis end End: Determine EC50 analysis->end

Caption: Experimental workflow for assessing inhibitor cytotoxicity.

TroubleshootingLogic cluster_concentration Concentration Issues cluster_exposure Exposure Time cluster_solvent Solvent Effects cluster_compound Compound Integrity start High Cytotoxicity Observed? check_conc Is concentration >> IC50? start->check_conc Yes reduce_conc Solution: Lower Concentration & Perform Dose-Response check_conc->reduce_conc Yes check_time Is exposure time long? check_conc->check_time No reduce_time Solution: Reduce Incubation Time check_time->reduce_time Yes check_solvent Is solvent % > 0.5%? check_time->check_solvent No reduce_solvent Solution: Lower Solvent % & Run Vehicle Control check_solvent->reduce_solvent Yes check_compound Is compound old or degraded? check_solvent->check_compound No fresh_compound Solution: Use Fresh Stock check_compound->fresh_compound Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Adenylyl cyclase-IN-1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adenylyl Cyclase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an adenylyl cyclase inhibitor like this compound?

Adenylyl cyclase (AC) is an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] this compound, as an inhibitor, is expected to block this conversion, leading to decreased intracellular cAMP levels. This inhibition can be achieved through various mechanisms, such as competing with the ATP substrate or binding to an allosteric regulatory site on the enzyme.[3] The reduction in cAMP can, in turn, affect downstream signaling cascades, such as those mediated by Protein Kinase A (PKA).[4]

Q2: What are the essential positive and negative controls to include in my experiment with this compound?

Proper controls are critical for interpreting your results accurately.

  • Positive Control (Activator): Use a known adenylyl cyclase activator, such as Forskolin, to confirm that the enzyme is active in your experimental system.[2] This helps to ensure that any lack of effect from your inhibitor is not due to inactive enzyme.

  • Negative Control (Inactive Analog): If available, an inactive analog of your inhibitor should be used. For instance, isoforskolin is often used as a negative control for forskolin as it is largely inactive.[2] This control helps to rule out off-target effects of the compound's chemical scaffold.

  • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.[3] This accounts for any effects of the solvent on the cells or the assay.

  • Untreated Control: A group of cells or a reaction with no treatment provides the baseline adenylyl cyclase activity.

Q3: How can I be sure that the observed effects are specific to adenylyl cyclase inhibition?

To ensure the specificity of this compound, consider the following:

  • Rescue Experiment: After inhibiting with this compound, try to rescue the phenotype by adding a cell-permeable cAMP analog, such as 8-bromo-cAMP or dibutyryl-cAMP. If the inhibitor's effect is reversed, it strongly suggests that the mechanism of action is through cAMP reduction.

  • Orthogonal Inhibition: Use a different, structurally unrelated adenylyl cyclase inhibitor. If both inhibitors produce the same biological effect, it increases the confidence that the effect is due to adenylyl cyclase inhibition and not an off-target effect of a specific chemical structure.

  • Measure cAMP Levels Directly: Quantify intracellular cAMP levels using methods like ELISA or TR-FRET assays to directly confirm that this compound is reducing cAMP production in your experimental model.[5]

Troubleshooting Guide

Problem 1: High variability between experimental replicates.

High variability can mask the true effect of your compound.

Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for more consistent seeding across wells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[6]
Pipetting Errors Use calibrated pipettes. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting variations.[7]
Temperature Gradients Ensure uniform temperature during incubation. Avoid stacking plates, which can create temperature differences.[6]

Problem 2: No or very low signal in the adenylyl cyclase assay.

A lack of signal can be due to several factors.[6]

Potential Cause Suggested Solution
Inactive Enzyme Ensure proper storage and handling of cell lysates or membranes containing adenylyl cyclase.[6]
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound.
Insufficient Cell Number A low cell number will result in a low amount of adenylyl cyclase, leading to a weak signal.[6] Ensure you are using an adequate number of cells per well.
Degradation of cAMP The cyclic AMP produced may be rapidly degraded by phosphodiesterases (PDEs) present in the cell lysate.[6] Include a PDE inhibitor, such as IBMX, in your assay buffer.[5]

Problem 3: High background in the adenylyl cyclase assay.

High background can obscure the specific signal from your experiment.[6]

Potential Cause Suggested Solution
Suboptimal Reagent Concentrations Incorrect concentrations of ATP, MgCl₂, or other cofactors can lead to non-specific enzyme activity.[6] Titrate these components to find the optimal concentrations for your assay.
Contaminated Reagents Contamination of reagents with nucleotides or other substances can interfere with the assay.[6] Use fresh, high-quality reagents.
Non-specific Antibody Binding (for immunoassays) The secondary antibody may be binding non-specifically.[6] Include a control with no primary antibody and consider using a blocking agent.

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Inhibition Assay

This protocol outlines the key steps for determining the IC50 value of this compound using isolated cell membranes.[3]

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest.
  • Harvest cells and homogenize them in a lysis buffer to isolate cell membranes.[2]
  • Centrifuge the homogenate to pellet the membranes.[3]
  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[3]

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing buffer, ATP, MgCl₂, and a cAMP-degrading phosphodiesterase inhibitor like IBMX.[5]
  • For radiolabeled assays, include [α-³²P]ATP as a tracer.[3]
  • Prepare serial dilutions of this compound.

3. Adenylyl Cyclase Reaction:

  • Add the prepared membranes to tubes containing the reaction mixture and varying concentrations of the inhibitor.
  • Include control tubes with no inhibitor (100% activity) and a known potent inhibitor or no enzyme (0% activity).[3]
  • Incubate the reaction tubes at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).[3]

4. Reaction Termination and cAMP Quantification:

  • Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and a lysis agent like SDS).[3]
  • Separate the newly synthesized cAMP from the unreacted ATP. For radiolabeled assays, this is typically achieved using sequential column chromatography over Dowex and alumina resins.[8]
  • Quantify the amount of cAMP produced using a suitable method (e.g., scintillation counting for radiolabeled cAMP or a commercial ELISA kit).[3][5]

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Cellular Adenylyl Cyclase Activity Assay

This protocol measures the effect of this compound on cAMP accumulation in intact cells.[8]

1. Cell Seeding:

  • Seed cells in a multi-well plate at a predetermined density and allow them to attach overnight.

2. Pre-incubation with Inhibitor:

  • Aspirate the culture medium and replace it with fresh medium or a suitable buffer.
  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specific duration (e.g., 10-30 minutes).[8]

3. Stimulation of cAMP Production:

  • Add a known adenylyl cyclase activator (e.g., Forskolin or a GPCR agonist) to stimulate cAMP production. It is also recommended to include a phosphodiesterase inhibitor like IBMX.[5]
  • Incubate for a defined period (e.g., 5-15 minutes).

4. Cell Lysis and cAMP Quantification:

  • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
  • Quantify the intracellular cAMP levels using a competitive immunoassay, such as an ELISA or a TR-FRET-based assay, following the manufacturer's instructions.[5]

5. Data Analysis:

  • Normalize the cAMP levels to the protein concentration in each well.
  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Visualizations

G Adenylyl Cyclase Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets AC_IN_1 This compound AC_IN_1->AC inhibits

Caption: Adenylyl Cyclase signaling cascade and point of inhibition.

G Experimental Workflow for AC Inhibition Assay cluster_workflow Start Prepare Cell Membranes or Seed Cells Add_Inhibitor Add this compound (Dose-Response) Start->Add_Inhibitor Stimulate_AC Stimulate AC Activity (e.g., with Forskolin) Add_Inhibitor->Stimulate_AC Incubate Incubate (e.g., 30°C for 15 min) Stimulate_AC->Incubate Stop_Reaction Stop Reaction & Lyse Cells Incubate->Stop_Reaction Measure_cAMP Measure cAMP Levels (ELISA, TR-FRET, etc.) Stop_Reaction->Measure_cAMP Analyze Analyze Data (IC50 determination) Measure_cAMP->Analyze

Caption: General workflow for an adenylyl cyclase inhibition assay.

G Troubleshooting Logic: No/Low Signal Start No or Low Signal in AC Assay Check_Positive_Control Is the positive control (e.g., Forskolin) working? Start->Check_Positive_Control Enzyme_Issue Potential issue with enzyme activity. Check cell/membrane prep and storage. Check_Positive_Control->Enzyme_Issue No Check_PDE_Inhibitor Was a PDE inhibitor (e.g., IBMX) included? Check_Positive_Control->Check_PDE_Inhibitor Yes Add_PDE_Inhibitor Add PDE inhibitor to prevent cAMP degradation. Check_PDE_Inhibitor->Add_PDE_Inhibitor No Check_Cell_Number Is the cell number/protein concentration sufficient? Check_PDE_Inhibitor->Check_Cell_Number Yes Further_Optimization Further assay optimization needed. Add_PDE_Inhibitor->Further_Optimization Check_Reagents Check reagent concentrations (ATP, MgCl2) and integrity. Check_Reagents->Further_Optimization Check_Cell_Number->Check_Reagents Yes Increase_Cells Increase cell/protein amount. Check_Cell_Number->Increase_Cells No Increase_Cells->Further_Optimization

Caption: Decision tree for troubleshooting low signal in AC assays.

References

Technical Support Center: Overcoming Resistance to Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to adenylyl cyclase inhibitors, with a focus on "Adenylyl cyclase-IN-1" and other compounds in this class.

Disclaimer: Information specifically regarding "this compound" is limited in publicly available scientific literature. Therefore, this guide addresses resistance mechanisms and troubleshooting strategies applicable to adenylyl cyclase (AC) inhibitors in general, using well-characterized examples.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What are the possible mechanisms?

A1: Resistance to adenylyl cyclase inhibitors can arise through several mechanisms:

  • Target Alteration: Mutations in the gene encoding the adenylyl cyclase isoform targeted by the inhibitor can prevent the drug from binding effectively.[1][2]

  • Target Expression Level Changes:

    • Downregulation of Target Isoform: Cells may decrease the expression of the specific AC isoform that the inhibitor targets.

    • Isoform Switching: Cells may begin to express a different AC isoform that is less sensitive to the inhibitor.[3][4]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of adenylyl cyclase, thereby maintaining downstream signaling.

  • Increased cAMP Degradation: Upregulation of phosphodiesterases (PDEs), enzymes that degrade cAMP, can counteract the effect of adenylyl cyclase inhibition by reducing intracellular cAMP levels.[5]

  • Alternative Splicing: Alternative splicing of the adenylyl cyclase pre-mRNA could potentially lead to protein isoforms with altered drug binding sites or regulatory properties, contributing to resistance.[6][7][8]

Q2: How can I confirm that my cell line is resistant to this compound?

A2: Resistance can be confirmed by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase (typically >2-fold) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line indicates resistance.[9][10][11][12] This should be coupled with a cell viability assay.

Q3: Are there alternative compounds I can use if my cells are resistant to a specific adenylyl cyclase inhibitor?

A3: Yes. If resistance is specific to one inhibitor, switching to another with a different chemical scaffold or mechanism of action may be effective. For example, if resistance is due to a point mutation in the binding site of a purine-based inhibitor, a non-purine-based inhibitor might still be effective. Forskolin, a diterpene, activates most adenylyl cyclase isoforms through a different site than many small molecule inhibitors and can be a useful tool.[13]

Troubleshooting Guides

Problem 1: Decreased or no response to the adenylyl cyclase inhibitor in my experiment.
  • Possible Cause 1: Cell line has developed resistance.

    • Solution: Confirm resistance by determining the IC50 value. If resistance is confirmed, refer to the strategies for overcoming resistance outlined in the FAQs.

  • Possible Cause 2: Incorrect inhibitor concentration.

    • Solution: Verify the concentration of your stock solution and perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.

  • Possible Cause 3: Inactive inhibitor.

    • Solution: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: High cell density.

    • Solution: Optimize cell seeding density. High cell confluence can alter cellular responses to drugs.

Problem 2: High variability in results between replicate experiments.
  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Prolonged culturing can alter cellular phenotypes.

  • Possible Cause 2: Pipetting errors.

    • Solution: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for viscous solutions.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation and temperature gradients.

Quantitative Data Summary

Table 1: IC50 Values of Various Adenylyl Cyclase Inhibitors Against Different Isoforms.

InhibitorAC1 (µM)AC2 (µM)AC3 (µM)AC5 (µM)AC6 (µM)AC8 (µM)Reference
SQ 22,536>10001700-2600130-2308.3-15360>1000[14][15]
NKY8010210-210170140[15]
NB00110 (in cells)-----[16]
MANT-GTP0.090.61-0.0530.091-[14]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Generation of an Adenylyl Cyclase Inhibitor-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of an adenylyl cyclase inhibitor.[4][5][17]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound (or other AC inhibitor)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cell culture plates and flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response curve of the adenylyl cyclase inhibitor on the parental cell line to determine the initial IC50 value.

  • Initial Exposure: Culture the parental cells in a medium containing the adenylyl cyclase inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of the inhibitor.

  • Dose Escalation: Once the cells are growing consistently at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Selection of Resistant Population: At each concentration step, a portion of the cells will die, while the resistant population will survive and proliferate. Continue this process of dose escalation and passaging.

  • Characterization of Resistant Line: After several months of continuous culture with the inhibitor, the resulting cell line should exhibit a significantly higher IC50 value compared to the parental line. Confirm the stability of the resistant phenotype by growing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.

Protocol 2: cAMP Measurement using a Competitive ELISA

Materials:

  • Sensitive and resistant cell lines

  • Adenylyl cyclase inhibitor

  • Cell lysis buffer

  • cAMP ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in multi-well plates at a predetermined optimal density.

  • Inhibitor Treatment: Treat the cells with various concentrations of the adenylyl cyclase inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, lyse the cells according to the cAMP ELISA kit manufacturer's protocol to release intracellular cAMP.

  • ELISA: Perform the competitive ELISA as per the kit's instructions. This typically involves incubating the cell lysates with a fixed amount of HRP-labeled cAMP and a cAMP-specific antibody coated on the plate.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Compare the cAMP levels in inhibitor-treated sensitive and resistant cells.

Protocol 3: Cell Viability Assessment using Resazurin Assay

Materials:

  • Sensitive and resistant cell lines

  • Adenylyl cyclase inhibitor

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the adenylyl cyclase inhibitor. Include a no-drug control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Determine the IC50 values for both sensitive and resistant cell lines.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates/ inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE substrate Downstream Downstream Effectors PKA->Downstream phosphorylates AMP 5'-AMP PDE->AMP degrades to AC_IN_1 This compound AC_IN_1->AC inhibits

Caption: Simplified Adenylyl Cyclase signaling pathway.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Inhibitor Adenylyl Cyclase Inhibitor Target_Alteration Target Alteration (e.g., Mutation) Expression_Change Target Expression Change Drug_Efflux Increased Drug Efflux Bypass_Pathways Activation of Bypass Pathways Increased_Degradation Increased cAMP Degradation Reduced_Efficacy Reduced Inhibitor Efficacy Target_Alteration->Reduced_Efficacy Expression_Change->Reduced_Efficacy Drug_Efflux->Reduced_Efficacy Bypass_Pathways->Reduced_Efficacy Increased_Degradation->Reduced_Efficacy

Caption: Overview of resistance mechanisms to AC inhibitors.

Experimental_Workflow cluster_investigation Mechanism Investigation Start Start with Sensitive Cell Line Generate_Resistance Generate Resistant Cell Line Start->Generate_Resistance Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistance->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Overcome_Resistance Strategies to Overcome Resistance Investigate_Mechanism->Overcome_Resistance Sequencing Gene Sequencing (AC Isoforms) Investigate_Mechanism->Sequencing qPCR qPCR/Western Blot (AC, PDE, Efflux Pumps) Investigate_Mechanism->qPCR cAMP_Assay cAMP Assay Investigate_Mechanism->cAMP_Assay

Caption: Workflow for studying and overcoming resistance.

References

Technical Support Center: Adenylyl Cyclase-IN-1 and Other AC Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenylyl cyclase-IN-1 and other adenylyl cyclase (AC) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of adenylyl cyclase with the CAS number 731827-16-0 and molecular formula C9H8N2S3.[1][2][3][4][5] It has been identified for its potential use in ocular hypotonia research.[1][2][3][4][5] While detailed mechanistic studies for this specific inhibitor are not widely published, it belongs to the broad class of molecules that reduce the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Many small molecule inhibitors of adenylyl cyclase act at the "P-site," an allosteric regulatory site distinct from the catalytic site, by binding to purine and adenosine analogs.[6]

Q2: Which adenylyl cyclase isoform is most sensitive to my inhibitor?

The isoform selectivity of adenylyl cyclase inhibitors varies significantly. For instance, some inhibitors that are reported to be selective for a particular isoform, such as AC5, have been shown to not discriminate significantly between AC5 and AC6.[7] It is crucial to consult the literature for specific IC50 values against a panel of AC isoforms or to determine this empirically. A lack of comprehensive screening against all AC isoforms can make claims of isoform-specificity difficult to substantiate.[8]

Q3: What are the typical assay formats for measuring adenylyl cyclase inhibition?

The most common methods for assessing adenylyl cyclase inhibition involve measuring the production of cAMP. These assays typically use cell membranes or purified enzyme preparations.[6] Common formats include:

  • Radioactive Assays: These traditional assays measure the conversion of radiolabeled ATP to cAMP.[6]

  • Fluorometric Assays: These methods offer a non-radioactive alternative and can be highly sensitive.[9][10]

  • Enzyme-Linked Immunosorbent Assays (ELISA): Commercially available kits can quantify cAMP levels.

  • High-Throughput Screening (HTS) compatible assays: Fluorescence-based assays have been developed that are adaptable for HTS.[10]

Troubleshooting Guide

High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates to minimize well-to-well variation.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Temperature Gradients Ensure uniform temperature during incubation. Avoid stacking plates.
High Background Signal
Potential Cause Recommended Solution
Suboptimal Reagent Concentrations Titrate the concentrations of ATP and MgCl₂ to find the optimal balance for your specific assay conditions.
Contaminated Reagents Use fresh, high-quality reagents. Contamination with nucleotides or other interfering substances can lead to non-specific signal.
Insufficient Washing Steps (Immunoassays) Increase the number and rigor of washing steps between antibody incubations to remove unbound reagents.
Non-specific Antibody Binding Include appropriate controls to check for non-specific binding of secondary antibodies. Consider using a different antibody or a blocking agent.
Low or No Signal
Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the adenylyl cyclase preparation (cell membranes or purified enzyme). Perform a positive control experiment with a known activator (e.g., forskolin) to confirm enzyme activity.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration range for your inhibitor.
Insufficient Cell Number or Protein Increase the amount of cell membrane protein used in the assay.
Degradation of cAMP Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent the breakdown of newly synthesized cAMP.

Quantitative Data

Table 1: Comparative IC50 Values of Common Adenylyl Cyclase Inhibitors
InhibitorAC1 (µM)AC2 (µM)AC3 (µM)AC5 (µM)AC6 (µM)AC7 (µM)AC8 (µM)Reference
SQ22,536 1206701002.2360-120[8]
NKY80 -17001308.3---[8]
Ara-A (Vidarabine) -------[7]
2-d-3-AMP -22.42.80.82---[11]
NB001 10--210170190140[8]

Note: IC50 values can vary depending on assay conditions.

Table 2: Assay Performance Metrics
MetricDescriptionGood Assay Value
Signal-to-Background (S/B) The ratio of the signal from a positive control (uninhibited) to the signal from a negative control (background).> 5
Z'-Factor A statistical measure of the separation between the positive and negative controls, taking into account the means and standard deviations of both.0.5 to 1.0[12][13]

Experimental Protocols

Protocol: In Vitro Adenylyl Cyclase Inhibition Assay

This protocol outlines the key steps for determining the IC50 value of an adenylyl cyclase inhibitor.

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest.
  • Harvest the cells and homogenize them in a lysis buffer to isolate cell membranes.[6]
  • Centrifuge the homogenate to pellet the membranes.[6]
  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[6]

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regeneration system (e.g., creatine kinase and phosphocreatine).
  • Add the cell membrane preparation to the reaction buffer.
  • Add the adenylyl cyclase inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

3. Enzyme Reaction:

  • Initiate the reaction by adding a known concentration of ATP, which may include a radiolabel such as [α-³²P]ATP.
  • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a tracer for recovery, such as [³H]cAMP).

4. cAMP Quantification:

  • Separate the newly synthesized cAMP from unreacted ATP and other nucleotides. A common method is sequential chromatography over Dowex and alumina columns.
  • Quantify the amount of cAMP produced, for example, by liquid scintillation counting if a radiolabel was used, or by a specific immunoassay or fluorometric method.

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_Protein->AC 3. Gα activates AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins Inhibitor AC-IN-1 Inhibitor->AC Inhibition AC_Inhibition_Assay_Workflow start Start prep 1. Prepare Reagents (Membranes, Buffers, Inhibitor) start->prep incubate 2. Pre-incubate Membranes with Inhibitor prep->incubate reaction 3. Initiate Reaction with ATP incubate->reaction stop 4. Stop Reaction reaction->stop quantify 5. Quantify cAMP stop->quantify analyze 6. Data Analysis (IC50) quantify->analyze end End analyze->end

References

Validation & Comparative

Unveiling the Selectivity of Adenylyl Cyclase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a detailed comparison of Adenylyl Cyclase-IN-1 (exemplified by the selective AC1 inhibitor, ST034307) with other commonly used adenylyl cyclase (AC) inhibitors, supported by experimental data and detailed protocols.

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] With nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC), each exhibiting distinct tissue distribution and regulatory properties, the ability to selectively inhibit specific isoforms is crucial for both basic research and drug discovery.[2] This guide focuses on the selectivity profile of a potent AC1 inhibitor, ST034307, and contrasts it with less selective, yet widely used, AC inhibitors such as NKY80 and SQ22,536.

Comparative Selectivity of AC Inhibitors

The inhibitory potency of ST034307, NKY80, and SQ22,536 against various adenylyl cyclase isoforms is summarized in the table below. The data highlights the superior selectivity of ST034307 for AC1.

InhibitorAC1 (IC₅₀)AC2 (IC₅₀)AC3 (IC₅₀)AC5 (IC₅₀)AC6 (IC₅₀)AC7 (IC₅₀)AC8 (IC₅₀)Other ACs
ST034307 2.3 µM[1]Potentiates[1]No significant inhibition[1]Small potentiation[1]Small potentiation[1]No significant inhibition[1]No significant inhibition (up to 30 µM)[1][2]No significant inhibition of other isoforms[1]
NKY80 10 µM[3]1.7 mM[3]132 µM[3]210 µM[3]170 µM[3]190 µM[3]140 µM[3]-
SQ22,536 120 µM[3]670 µM[3]100 µM[3]2.2 µM[3]360 µM[3]-120 µM[3]-

Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.[1][3] A comprehensive study profiling all inhibitors against all isoforms under identical conditions would provide the most accurate comparison.

Signaling Pathway and Inhibition

Adenylyl cyclases are key nodes in various signal transduction pathways, typically activated by G protein-coupled receptors (GPCRs) via the Gαs subunit. The generated cAMP then activates downstream effectors like Protein Kinase A (PKA), leading to diverse cellular responses. The following diagram illustrates this canonical pathway and the point of inhibition by AC inhibitors.

Adenylyl Cyclase Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein Gαsβγ GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets AC_Inhibitor AC Inhibitor (e.g., ST034307) AC_Inhibitor->AC inhibits

Adenylyl Cyclase Signaling Pathway and Inhibition.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for adenylyl cyclase activity assays in both membrane preparations and whole cells.

Adenylyl Cyclase Activity Assay in Membrane Preparations

This method allows for the direct assessment of inhibitor effects on AC enzyme activity without the complexities of cellular uptake and metabolism.

a. Membrane Preparation:

  • Culture HEK293 cells stably expressing the desired human adenylyl cyclase isoform.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors) and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

  • Wash the membrane pellet with an appropriate buffer and resuspend in a storage buffer containing protease inhibitors. Determine protein concentration using a standard method like the BCA assay.

b. AC Activity Assay:

  • In a 96-well plate, add the membrane preparation (typically 5-20 µg of protein per well).

  • Add the AC inhibitor at various concentrations (e.g., 10-point dose-response curve) or vehicle (DMSO). Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a reaction mixture containing ATP, MgCl₂, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and an appropriate AC activator (e.g., forskolin for most isoforms, Ca²⁺/calmodulin for AC1 and AC8, or purified Gαs).[4]

  • Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or EDTA).

  • Quantify the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA, HTRF, or fluorescence polarization).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

AC_Membrane_Assay_Workflow Start Start Cell_Culture Culture AC-expressing cells Start->Cell_Culture Harvest_Cells Harvest & Wash Cells Cell_Culture->Harvest_Cells Lyse_Cells Lyse Cells (Hypotonic Buffer) Harvest_Cells->Lyse_Cells Homogenize Homogenize Lyse_Cells->Homogenize Centrifuge_Low Low-speed Centrifugation Homogenize->Centrifuge_Low Collect_Supernatant Collect Supernatant Centrifuge_Low->Collect_Supernatant Centrifuge_High High-speed Centrifugation Collect_Supernatant->Centrifuge_High Collect_Membranes Collect & Wash Membranes Centrifuge_High->Collect_Membranes Assay_Setup Assay Setup (Membranes + Inhibitor) Collect_Membranes->Assay_Setup Reaction_Start Initiate Reaction (ATP, Activator) Assay_Setup->Reaction_Start Incubate Incubate (30°C) Reaction_Start->Incubate Reaction_Stop Terminate Reaction Incubate->Reaction_Stop cAMP_Quantification Quantify cAMP Reaction_Stop->cAMP_Quantification Data_Analysis Data Analysis (IC50) cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Workflow for AC Inhibition Assay in Membranes.
Whole-Cell Adenylyl Cyclase Activity Assay

This assay format provides insights into the inhibitor's performance in a more physiological context, accounting for cell permeability and intracellular target engagement.

  • Seed HEK293 cells stably expressing the target AC isoform in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a defined period to prevent cAMP degradation.

  • Add the AC inhibitor at various concentrations or vehicle (DMSO) and incubate for a specific duration.

  • Stimulate the cells with an appropriate AC activator (e.g., forskolin or a GPCR agonist specific to a co-expressed receptor).

  • Incubate for a defined period at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Normalize the cAMP levels to the protein concentration in each well.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the membrane assay.

Conclusion

The selective inhibition of adenylyl cyclase isoforms is a powerful approach for elucidating the intricacies of cAMP signaling. ST034307 stands out as a highly selective inhibitor of AC1, offering a valuable tool for studying the specific roles of this isoform.[1][2] In contrast, inhibitors like NKY80 and SQ22,536 exhibit broader activity profiles, which may be useful in certain contexts but require careful interpretation of results due to potential off-target effects on other AC isoforms. The choice of inhibitor should be guided by the specific research question and a thorough understanding of its selectivity profile. The experimental protocols provided herein offer a robust framework for the characterization and comparison of adenylyl cyclase inhibitors.

References

A Comparative Guide to Adenylyl Cyclase 1 Inhibitors: Adenylyl cyclase-IN-1 vs. ST034307

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective adenylyl cyclase 1 (AC1) inhibitors, Adenylyl cyclase-IN-1 (also known as AC1-IN-1) and ST034307. This comparison is based on available experimental data to assist in the selection of the appropriate research tool for studies on AC1-mediated signaling pathways, particularly in the context of pain research.

Adenylyl cyclases (ACs) are a family of enzymes crucial for converting ATP into the second messenger cyclic AMP (cAMP), a key player in numerous signal transduction pathways. Among the ten mammalian AC isoforms, adenylyl cyclase 1 (AC1) is a calmodulin-stimulated isoform predominantly expressed in the brain and dorsal root ganglia, making it a significant target for therapeutic intervention in conditions such as chronic pain. This guide focuses on a comparative analysis of two selective small molecule inhibitors of AC1: this compound and ST034307.

At a Glance: Key Efficacy Parameters

ParameterThis compound (AC1-IN-1)ST034307
Target Adenylyl cyclase 1 (AC1)Adenylyl cyclase 1 (AC1)
IC50 0.54 µM[1]2.3 µM[2]
In Vivo Efficacy Modest antiallodynic effects in a mouse model of inflammatory pain.[1]Relieves pain in mouse models of inflammatory and visceral pain without causing tolerance.[3][4]
Selectivity Selective for AC1.Selective for AC1 with no significant activity against AC8.[2]
Mechanism of Action Inhibitor of AC1.[1]Direct inhibitor of AC1.[4]

In-Depth Efficacy Analysis

This compound (AC1-IN-1)

This compound has emerged as a potent and selective inhibitor of AC1 with a reported half-maximal inhibitory concentration (IC50) of 0.54 µM.[1] In vivo studies have demonstrated its potential as an analgesic agent. When administered intravenously at a dose of 5.6 mg/kg, AC1-IN-1 exhibited modest but statistically significant antiallodynic effects in a mouse model of inflammatory pain.[1] This suggests that the compound can penetrate the central nervous system and engage its target to produce a therapeutic effect.

ST034307

ST034307 is another well-characterized selective inhibitor of AC1, with a reported IC50 of 2.3 µM.[2] Extensive preclinical studies have highlighted its analgesic properties. ST034307 has been shown to effectively relieve pain in mouse models of both inflammatory and visceral pain.[3][4] A key advantage of ST034307 is that chronic administration does not lead to the development of tolerance, a common issue with many analgesic drugs.[4] Furthermore, studies have shown that ST034307 exhibits good selectivity for AC1 over other AC isoforms, notably AC8, which is also stimulated by calcium/calmodulin.[2]

Experimental Methodologies

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For both this compound and ST034307, the IC50 values were determined using an in vitro adenylyl cyclase activity assay.

General Protocol for Adenylyl Cyclase Activity Assay:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably overexpressing a specific adenylyl cyclase isoform (e.g., AC1) are cultured. The cell membranes are then isolated through a series of centrifugation steps.

  • Enzyme Reaction: The prepared cell membranes are incubated with a reaction mixture containing [α-³²P]ATP (as a substrate), MgCl₂, and any necessary activators (e.g., forskolin or Ca²⁺/calmodulin).

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or ST034307).

  • Quantification of cAMP: The reaction is stopped, and the amount of newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography. The radioactivity of the cAMP fraction is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Pain Models

The analgesic efficacy of these inhibitors was evaluated in established mouse models of pain.

Formalin-Induced Inflammatory Pain Model:

  • Acclimatization: Mice are acclimated to the testing environment.

  • Drug Administration: The test compound (this compound or ST034307) or vehicle is administered, typically via intraperitoneal or intravenous injection.

  • Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection). A reduction in this behavior indicates an analgesic effect.

Acid-Induced Visceral Pain (Writhing) Model:

  • Acclimatization and Drug Administration: Similar to the formalin test.

  • Induction of Pain: A dilute solution of acetic acid is injected intraperitoneally.

  • Behavioral Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20-30 minutes). A decrease in the number of writhes signifies an analgesic effect.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the adenylyl cyclase signaling pathway and a generalized workflow for comparing the efficacy of AC1 inhibitors.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G Protein (Gs/Gi) GPCR->G_Protein activates AC Adenylyl Cyclase (AC1) G_Protein->AC activates/inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Pain Signaling) PKA->Cellular_Response phosphorylates targets Inhibitor AC1 Inhibitor (AC-IN-1 or ST034307) Inhibitor->AC inhibits

Caption: Adenylyl Cyclase 1 Signaling Pathway and Point of Inhibition.

Inhibitor_Comparison_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis Assay Adenylyl Cyclase Activity Assay AC1_IN1_IC50 Determine IC50 (AC-IN-1) Assay->AC1_IN1_IC50 ST034307_IC50 Determine IC50 (ST034307) Assay->ST034307_IC50 Data_Table Summarize Data in Tables AC1_IN1_IC50->Data_Table ST034307_IC50->Data_Table Pain_Model Mouse Model of Pain (e.g., Formalin Test) AC1_IN1_Analgesia Assess Analgesia (AC-IN-1) Pain_Model->AC1_IN1_Analgesia ST034307_Analgesia Assess Analgesia (ST034307) Pain_Model->ST034307_Analgesia AC1_IN1_Analgesia->Data_Table ST034307_Analgesia->Data_Table Conclusion Draw Conclusions on Relative Efficacy Data_Table->Conclusion

Caption: Workflow for Comparing the Efficacy of AC1 Inhibitors.

Conclusion

Both this compound and ST034307 are valuable tools for investigating the role of AC1 in various physiological and pathological processes. Based on the available data, this compound exhibits a higher potency in vitro with a lower IC50 value. However, ST034307 has been more extensively characterized in in vivo models of pain, demonstrating efficacy without the development of tolerance.

The choice between these two inhibitors will depend on the specific research question. For in vitro studies requiring a highly potent inhibitor, this compound may be the preferred choice. For in vivo studies, particularly those investigating chronic pain and the potential for long-term treatment, the robust data and favorable tolerance profile of ST034307 make it a compelling option. Researchers should carefully consider the experimental context and the specific endpoints of their study when selecting an AC1 inhibitor.

References

A Comparative Guide to cAMP Modulation: Adenylyl Cyclase Inhibitors vs. Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is a cornerstone of cellular signaling research and a critical target in drug development. As a ubiquitous second messenger, cAMP governs a vast array of physiological processes. The primary enzymes responsible for its synthesis are the adenylyl cyclases (ACs). This guide provides a detailed comparison of two key pharmacological tools used to manipulate AC activity: the well-established pan-activator, forskolin, and representative adenylyl cyclase inhibitors, with a focus on the widely studied compound SQ22,536.

A note on nomenclature: "Adenylyl cyclase-IN-1" appears to be a generic placeholder rather than a specific, cataloged compound. Therefore, this guide will use the well-characterized inhibitor SQ22,536 as a representative example of a direct adenylyl cyclase inhibitor to provide a concrete, data-supported comparison.

Mechanism of Action and Target Specificity

The fundamental difference between these compounds lies in their opposing effects on adenylyl cyclase and their selectivity across the various AC isoforms.

Forskolin is a labdane diterpene isolated from the plant Coleus forskohlii. It functions as a direct activator of most transmembrane adenylyl cyclase (tmAC) isoforms.[1][2] Forskolin binds to a specific site on the catalytic subunit of the enzyme, distinct from the ATP-binding site, inducing a conformational change that enhances its catalytic activity. This leads to a broad and rapid increase in intracellular cAMP levels in a wide variety of cells and tissues.[1] Consequently, it is widely used as a tool to study cAMP-dependent signaling pathways.[3] However, forskolin does not activate all AC isoforms, with type 9 (AC9) being a notable exception.[4]

Adenylyl Cyclase Inhibitors , such as SQ22,536 (9-(Tetrahydro-2-furanyl)-9H-purin-6-amine), act to decrease or prevent the synthesis of cAMP. SQ22,536 is an adenosine analog that functions as a P-site inhibitor. It is a non-competitive inhibitor that likely binds to the catalytic site of the enzyme.[5][6] Unlike forskolin's broad activation, inhibitors can offer a degree of isoform selectivity. SQ22,536, for instance, shows a preference for AC5 and AC6 over other isoforms, though it does not effectively distinguish between AC5 and AC6.[6] This selectivity allows for more targeted investigation into the roles of specific AC families.

Quantitative Comparison

The following table summarizes the key pharmacological properties of forskolin and the representative inhibitor, SQ22,536.

FeatureForskolinAdenylyl Cyclase Inhibitor (SQ22,536)
Primary Target Transmembrane Adenylyl Cyclases (AC1-8)[2][4]Transmembrane Adenylyl Cyclases[7]
Mechanism of Action Direct allosteric activator, enhances catalytic activity[1]Direct non-competitive P-site inhibitor[5][6]
Effect on cAMP Increases intracellular levels[1]Decreases or blocks stimulus-induced increases[7]
Isoform Selectivity Pan-activator of most tmACs; does not activate AC9[4]Preferential for AC5/AC6 > AC1 > other isoforms[6]
Effective Concentration EC₅₀: ~5-25 µM for AC activation in membranes and cells[1][8]IC₅₀: ~10-15 µM for AC5/AC6; >100 µM for other isoforms[5][6]
Off-Target Effects Can inhibit membrane transport and channel proteins independent of cAMP[9]Inhibits a novel cAMP sensor (NCS) involved in ERK signaling[7][10]
Solubility Soluble in DMSO and ethanol[11]Soluble in DMSO[7]
Primary Research Use General elevation of cAMP to study downstream pathways; positive control in Gαi-coupled receptor assays[1]Investigating the role of specific AC isoforms (esp. AC5/6); blocking cAMP synthesis to study necessity of the pathway[6]

Signaling Pathway and Experimental Visualization

To understand the points of intervention for these compounds, it is crucial to visualize their place in the canonical adenylyl cyclase signaling pathway and in a typical experimental workflow.

AC_Signaling_Pathway cluster_membrane Plasma Membrane receptor_s GPCR (Gs) g_s Gs receptor_s->g_s Activates receptor_i GPCR (Gi) g_i Gi receptor_i->g_i Activates ac Adenylyl Cyclase g_s->ac + g_i->ac - camp cAMP ac->camp Converts ligand_s Stimulatory Ligand ligand_s->receptor_s ligand_i Inhibitory Ligand ligand_i->receptor_i forskolin Forskolin forskolin->ac + inhibitor AC Inhibitor (e.g., SQ22,536) inhibitor->ac - atp ATP atp->ac pka PKA / Epac camp->pka Activates response Cellular Response pka->response

Caption: Adenylyl Cyclase signaling pathway modulation.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells plated in 96-well plate) B 2. Compound Treatment - Vehicle (Control) - Forskolin (Stimulation) - AC Inhibitor + Forskolin A->B C 3. Incubation (e.g., 15-30 min at 37°C) B->C D 4. Cell Lysis (Release intracellular cAMP) C->D E 5. cAMP Detection (ELISA or Luminescence Assay) D->E F 6. Data Acquisition (Read plate on luminometer or plate reader) E->F G 7. Analysis (Calculate cAMP concentration vs. standard curve) F->G

Caption: Experimental workflow for measuring cAMP levels.

Experimental Protocols

A common method for quantifying intracellular cAMP is a bioluminescent assay, such as the Promega cAMP-Glo™ Assay. This protocol provides a generalized workflow.

Objective: To measure the effect of an adenylyl cyclase inhibitor on forskolin-stimulated cAMP production in cultured cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • Forskolin (stock solution in DMSO)

  • Adenylyl Cyclase Inhibitor (e.g., SQ22,536, stock solution in DMSO)

  • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)[12][13]

  • Luminometer

Methodology:

  • Cell Plating:

    • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium.[14]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 2X working solutions of your compounds (forskolin, inhibitor) in an appropriate induction buffer (e.g., PBS with MgCl₂ and a phosphodiesterase inhibitor like IBMX, if desired).

    • Control Wells: Add 20 µL of induction buffer with vehicle (e.g., 0.1% DMSO).

    • Forskolin Stimulation Wells: Add 20 µL of a 2X forskolin solution (e.g., final concentration of 10 µM).

    • Inhibitor Wells: Pre-treat cells by adding 10 µL of a 2X inhibitor solution for 10-15 minutes. Then, add 10 µL of a 2X forskolin solution. Adjust volumes to maintain a final well volume of 100 µL.

  • Induction:

    • Incubate the plate at room temperature for 15-20 minutes to stimulate cAMP production.[15]

  • Cell Lysis and cAMP Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 15 minutes on a plate shaker at room temperature to ensure complete lysis.[16]

    • Prepare the cAMP Detection Solution (containing Protein Kinase A) according to the manufacturer's instructions.[16]

    • Add 40 µL of the cAMP Detection Solution to each well. Mix on a plate shaker for 30-60 seconds and then incubate for 20 minutes at room temperature.[16]

  • Luminescence Reaction:

    • Add 80 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and initiate the luciferase reaction.[16]

    • Mix on a plate shaker for 30-60 seconds and incubate for 10 minutes at room temperature.[16]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP.[13]

  • Data Analysis:

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the relative light unit (RLU) values from the experimental wells into cAMP concentrations using the standard curve.

    • Calculate the percent inhibition of the forskolin response by the AC inhibitor.

Conclusion

Forskolin and adenylyl cyclase inhibitors like SQ22,536 are indispensable tools for modulating the cAMP signaling pathway. Forskolin serves as a robust, non-selective activator ideal for general pathway stimulation. In contrast, inhibitors offer the potential for more nuanced investigations by targeting specific AC isoforms, thereby enabling researchers to dissect the precise roles of these enzymes in complex biological systems. However, investigators must remain vigilant of the potential off-target effects of both classes of compounds and select the appropriate tool based on a clear understanding of their experimental goals and the limitations of each molecule.

References

A Comparative Guide to Adenylyl Cyclase-IN-1 (ST034307) and Other Inhibitors in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adenylyl cyclase inhibitor ST034307, a selective inhibitor of Adenylyl Cyclase 1 (AC1), with other commercially available adenylyl cyclase inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on cell type and desired selectivity.

Comparative Activity of Adenylyl Cyclase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected adenylyl cyclase inhibitors in various cell types and experimental conditions. This data highlights the differential potency and selectivity of these compounds.

InhibitorTarget(s)Cell Type/SystemIC50 ValueReference
ST034307 Adenylyl Cyclase 1 (AC1)HEK-AC1 cells2.3 µM
Hippocampal homogenatesInhibition of Ca2+/calmodulin-stimulated cAMP accumulation
SQ 22,536 Pan-Adenylyl CyclaseHuman platelets (PGE1-stimulated)1.4 µM
Catfish hepatocyte membranes0.08-1.45 mM
Rat hepatocyte membranes0.08-0.27 mM
HEK293 cells (forskolin-stimulated Elk activation)10 µM[1][2]
NB001 Adenylyl Cyclase 1 (AC1)HEK293 cells stably expressing AC1~10 µM[3]

Note: IC50 values can vary depending on the specific assay conditions, including the concentration of stimulating agents (e.g., forskolin) and the cell density.

Experimental Protocols

Cell Culture and Preparation

HEK293 cells, or other desired cell lines, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate multi-well plates and allowed to reach 80-90% confluency.[4]

cAMP Accumulation Assay

This protocol is a standard method for assessing the activity of adenylyl cyclase inhibitors.

  • Cell Stimulation:

    • Cells are washed with a serum-free medium and then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent cAMP degradation.[5]

    • The adenylyl cyclase inhibitor (e.g., ST034307, SQ 22,536) at various concentrations is then added to the cells.

    • Following inhibitor pre-incubation, adenylyl cyclase is stimulated using an appropriate agonist. Forskolin is a commonly used general activator of most adenylyl cyclase isoforms.[6][7] For specific G-protein coupled receptor (GPCR) studies, a receptor-specific agonist is used.[5]

  • Cell Lysis and cAMP Measurement:

    • After the stimulation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysate is then quantified using a commercially available cAMP assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout.[8][9][10]

  • Data Analysis:

    • The IC50 values are determined by plotting the percentage of inhibition of cAMP production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Visualizing the Mechanisms

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling cascade, which is the target of the inhibitors discussed.

Adenylyl Cyclase Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (Gs) GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP Ligand Ligand (e.g., Hormone) Ligand->GPCR G_protein->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor AC Inhibitor (e.g., ST034307) Inhibitor->AC Inhibition

Caption: The adenylyl cyclase signaling pathway.

Experimental Workflow for Inhibitor Testing

This diagram outlines the key steps involved in evaluating the efficacy of an adenylyl cyclase inhibitor.

Experimental Workflow Start Start: Cell Seeding Incubation Cell Incubation (24-48h) Start->Incubation Pretreatment Pre-treatment with Phosphodiesterase Inhibitor Incubation->Pretreatment Inhibitor_Addition Addition of Adenylyl Cyclase Inhibitor Pretreatment->Inhibitor_Addition Stimulation Stimulation with Forskolin or Agonist Inhibitor_Addition->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Quantification Lysis->cAMP_Measurement Analysis Data Analysis (IC50 Determination) cAMP_Measurement->Analysis

Caption: Workflow for adenylyl cyclase inhibitor screening.

Logical Comparison of Inhibitors

This diagram provides a logical framework for comparing the key characteristics of the discussed adenylyl cyclase inhibitors.

Inhibitor Comparison Inhibitor Inhibitor ST034307 SQ 22,536 NB001 Selectivity Selectivity AC1 Selective Pan-AC AC1 Selective Inhibitor->Selectivity Potency Potency (IC50) ~2.3 µM (HEK-AC1) ~1.4 µM (Platelets) ~10 µM (HEK-AC1) Selectivity->Potency Application Primary Application Targeting AC1-mediated pathways General AC inhibition Targeting AC1-mediated pathways Potency->Application

Caption: Comparison of adenylyl cyclase inhibitors.

References

Comparative Analysis of Adenylyl Cyclase-IN-1 and Known Tool Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of adenylyl cyclase (AC) isoforms in cellular signaling. This guide aims to provide a comparative analysis of a compound designated "Adenylyl cyclase-IN-1" alongside well-established adenylyl cyclase modulators. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available data for "this compound," precluding a direct experimental comparison at this time.

Initial investigation identified "this compound" as a commercially available compound with the CAS number 731827-16-0. Its chemical structure is based on a rhodanine scaffold, not a pyrimidine derivative as erroneously referenced by a commercial vendor. Beyond this structural information, no quantitative data regarding its inhibitory potency (IC50), isoform selectivity, or mechanism of action has been published in peer-reviewed literature.

Given the absence of data for this compound, this guide will instead provide a comparative analysis of two widely used and well-characterized tool compounds for studying adenylyl cyclase: the activator Forskolin and the inhibitor SQ22536 . This comparison will serve as a valuable resource for researchers seeking to modulate adenylyl cyclase activity in their experiments.

Overview of Adenylyl Cyclase Modulation

Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP). Mammals express nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties. The ability to selectively activate or inhibit these isoforms is crucial for dissecting their physiological and pathological roles.

Comparative Data of Known Tool Compounds

The following tables summarize the available quantitative data for Forskolin and SQ22536. It is important to note that potency values can vary between studies due to different experimental conditions (e.g., enzyme source, assay buffer composition, and substrate concentration).

CompoundClassMechanism of ActionGeneral Potency
Forskolin ActivatorDirectly binds to and activates most membrane-bound adenylyl cyclase isoforms (AC1-8) at an allosteric site.EC50: 0.5 - 10 µM[1][2][3]
SQ22536 InhibitorP-site inhibitor, thought to be non-competitive with respect to ATP.IC50: 1.4 µM - 2.6 mM (highly variable and isoform-dependent)[4]

Table 1: General Properties of Forskolin and SQ22536

CompoundAC1AC2AC3AC5AC6Other Isoforms
Forskolin EC50: ~0.5 µM[1]ActivatedActivatedActivated (derivatives show selectivity for AC5)[5]ActivatedGenerally activates AC1-8; does not activate AC9.[6]
SQ22536 IC50: ~120 µM[4]IC50: ~1.7-2.6 mM[4]IC50: ~130-230 µM[4]IC50: ~8.3-15 µM[4]Potent inhibition, does not discriminate from AC5.[7]Generally a weak inhibitor with poor isoform selectivity.[4][7]

Table 2: Isoform-Specific Activity of Forskolin and SQ22536. Note: The presented values are approximations from various sources and should be considered as a guide. Direct comparative studies under identical conditions are limited.

Signaling Pathway and Experimental Workflow

To visualize the context in which these compounds operate, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow for characterizing AC modulators.

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Ligand AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Gαs (activates) Gαi (inhibits) Forskolin Forskolin Forskolin->AC Activates SQ22536 SQ22536 SQ22536->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1. Simplified adenylyl cyclase signaling pathway showing points of intervention by tool compounds.

Experimental_Workflow start Start: Prepare cell lysates or membranes expressing target AC isoform incubation Incubate with ATP (substrate) and varying concentrations of test compound start->incubation forskolin_stim For Inhibitor Assay: Co-incubate with a fixed concentration of Forskolin to stimulate AC incubation->forskolin_stim (optional) reaction_stop Stop Reaction incubation->reaction_stop forskolin_stim->reaction_stop cAMP_measure Measure cAMP levels (e.g., ELISA, HTRF, or luminescence-based assay) reaction_stop->cAMP_measure data_analysis Data Analysis: Plot dose-response curve and calculate EC50/IC50 cAMP_measure->data_analysis end End: Determine compound potency and efficacy data_analysis->end

Figure 2. General experimental workflow for determining the potency of adenylyl cyclase modulators.

Experimental Protocols

Adenylyl Cyclase Activity Assay (General Protocol)

The activity of adenylyl cyclase is typically measured by quantifying the production of cAMP from ATP. A common method involves using cell membranes or lysates containing the adenylyl cyclase isoform of interest.

Materials:

  • Cell membranes or lysates expressing the target AC isoform.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, ATP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (e.g., Forskolin, SQ22536) at various concentrations.

  • cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP kits, or ELISA kits).

Procedure:

  • Preparation: Thaw cell membranes/lysates on ice. Prepare serial dilutions of the test compound. For inhibitor assays, also prepare a solution of Forskolin at a concentration that gives a submaximal but robust stimulation (e.g., 1-10 µM).

  • Reaction Setup: In a microplate, add the assay buffer, cell membranes/lysate, and the test compound. For inhibitor assays, add the Forskolin solution.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction according to the cAMP detection kit's instructions (e.g., by adding a lysis/detection reagent or by heat inactivation).

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method, such as luminescence, fluorescence, or colorimetry.[8][9][10]

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors).

Conclusion

While "this compound" is commercially available, the current lack of published experimental data makes it an unvalidated tool for research. Its use in studies aiming to modulate adenylyl cyclase would require extensive in-house characterization of its potency, selectivity, and mechanism of action.

In contrast, Forskolin and SQ22536 are established, albeit imperfect, tool compounds. Forskolin serves as a reliable, general activator for most adenylyl cyclase isoforms. SQ22536 is a widely cited inhibitor, but researchers must be cautious of its low potency and poor isoform selectivity. For studies requiring isoform-specific inhibition, newer, more potent, and selective compounds should be considered if available. This guide provides a foundational comparison to aid researchers in selecting and utilizing appropriate tool compounds for the investigation of adenylyl cyclase signaling.

References

A Head-to-Head Comparison of Adenylyl Cyclase-IN-1 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenylyl cyclase-IN-1 (AC1-IN-1) with other commercially available small molecule inhibitors of adenylyl cyclase (AC). The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of cAMP signaling pathways.

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a vast array of physiological processes.[1] The nine membrane-bound (AC1-9) and one soluble (sAC) isoforms of adenylyl cyclase are differentially expressed in various tissues and possess distinct regulatory properties, making them attractive targets for therapeutic intervention in a range of diseases. Small molecule inhibitors of adenylyl cyclase are invaluable tools for dissecting the roles of specific AC isoforms in cellular signaling and for the development of novel therapeutics. This guide focuses on a head-to-head comparison of AC1-IN-1, a selective inhibitor of adenylyl cyclase type 1 (AC1), with other notable small molecule AC inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other small molecules against various adenylyl cyclase isoforms. Lower IC50 values indicate higher potency.

Small Molecule InhibitorTarget AC IsoformIC50 (µM)Other AC Isoforms Tested and Notes
This compound (AC1-IN-1) AC10.54[2]Data on selectivity against other AC isoforms is limited.
ST034307 AC12.3[3]Highly selective for AC1. No significant inhibition of AC2, AC3, AC4, AC5, AC6, AC7, AC8, and AC9 at concentrations up to 30 µM.[4][5]
NKY80 AC58.3Also inhibits AC6 (IC50 = 17 µM). Less potent against AC2 (IC50 = 1700 µM) and AC3 (IC50 = 132 µM).[2]
SQ22,536 ACNon-selectiveA broad-spectrum adenylyl cyclase inhibitor.
CB-6673567 AC1~10 (at 100 µM)Shows some preference for AC1 over AC2, AC5, and AC6 at 100 µM.[6]
CB-7921220 AC1~20 (at 100 µM)Shows some preference for AC1 over AC2, AC5, and AC6 at 100 µM.[6]
CB-7833407 AC2~30 (at 100 µM)Shows some preference for AC2 over AC1, AC5, and AC6 at 100 µM.[6]

Signaling Pathway of Adenylyl Cyclase Inhibition

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the points of intervention for small molecule inhibitors.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) G_Protein->AC 3. Gαs activates Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of targets Inhibitor Small Molecule Inhibitor Inhibitor->AC Inhibition

Adenylyl cyclase signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new experiments.

In Vitro Adenylyl Cyclase Activity Assay

This protocol is a standard method for measuring the enzymatic activity of adenylyl cyclase in membrane preparations.

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293 or Sf9 cells).

  • Harvest cells and resuspend in a lysis buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Lyse the cells by sonication or dounce homogenization.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Adenylyl Cyclase Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.5), an ATP regenerating system (e.g., creatine kinase and phosphocreatine), and [α-³²P]ATP.

  • Add the membrane preparation to the reaction mixture.

  • To test inhibitors, pre-incubate the membranes with various concentrations of the small molecule inhibitor before adding the reaction mixture.

  • Initiate the reaction by adding the ATP substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

3. Quantification of cAMP:

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina resins.

  • Quantify the amount of [³²P]cAMP by liquid scintillation counting.

  • Calculate the adenylyl cyclase activity as pmol of cAMP produced per minute per mg of membrane protein.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular cAMP Accumulation Assay (LANCE Ultra cAMP Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay for the quantification of cAMP in whole cells.

1. Cell Culture and Plating:

  • Culture cells expressing the target adenylyl cyclase isoform in a suitable medium.

  • Seed the cells into a 384-well white opaque microplate at a predetermined density and allow them to attach overnight.

2. Compound Treatment and Cell Lysis:

  • The following day, remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add various concentrations of the test compounds (inhibitors) to the wells and pre-incubate for a specific period.

  • Stimulate the cells with an appropriate agonist to activate adenylyl cyclase (e.g., forskolin or a GPCR agonist).

  • After the stimulation period, lyse the cells by adding a lysis buffer containing a europium (Eu)-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.

3. TR-FRET Measurement:

  • Incubate the plate at room temperature for at least one hour to allow for the binding of the antibody to both the cellular cAMP and the ULight™-labeled cAMP analog.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 320-340 nm, emission at 665 nm and 615 nm).

  • The TR-FRET signal is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the TR-FRET ratios to cAMP concentrations using the standard curve.

  • Calculate the IC50 values for the inhibitors by plotting the percentage of inhibition of agonist-stimulated cAMP accumulation against the logarithm of the inhibitor concentration.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing small molecule inhibitors of adenylyl cyclase.

Inhibitor_Screening_Workflow Start Start HTS High-Throughput Screening (e.g., Cellular cAMP Assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against other AC isoforms) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., In Vitro Enzyme Assay) Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo End End In_Vivo->End

Workflow for adenylyl cyclase inhibitor discovery.

Conclusion

This guide provides a comparative overview of this compound and other small molecule inhibitors, highlighting their potencies and selectivities. The provided experimental protocols and workflow diagrams serve as a resource for researchers investigating adenylyl cyclase signaling. The choice of an appropriate inhibitor will depend on the specific research question, the adenylyl cyclase isoform of interest, and the experimental system being used. For selective inhibition of AC1, ST034307 offers a well-characterized profile, while AC1-IN-1 presents a more potent option, though its selectivity requires further investigation. For broader inhibition of adenylyl cyclases, SQ22,536 remains a standard tool. The novel compounds identified by Bashir et al. (2013) may offer starting points for the development of more potent and selective inhibitors for other AC isoforms.

References

Validating Adenylyl Cyclase Inhibitors: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel adenylyl cyclase (AC) inhibitor is a critical step. While pharmacological profiling provides initial insights, validation using genetic models offers a powerful approach to confirm on-target effects and elucidate the physiological roles of specific AC isoforms. This guide provides a comparative framework for validating the results of adenylyl cyclase inhibitors, such as a hypothetical "Adenylyl cyclase-IN-1" (AC-IN-1), using established genetic models.

This guide will explore the synergies and distinctions between pharmacological inhibition and genetic manipulation of adenylyl cyclase, providing a roadmap for robust experimental design and data interpretation.

Adenylyl Cyclase Signaling Pathway

Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1][2] There are nine membrane-bound (AC1-9) and one soluble (sAC) isoform, each with distinct tissue distribution and regulatory properties.[3][4] Membrane-bound ACs are key effectors of G protein-coupled receptors (GPCRs), being stimulated by Gαs and often inhibited by Gαi.[5] The resulting cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPACs), influencing a vast array of cellular processes.

Adenylyl_Cyclase_Signaling GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Activates G_alpha_i Gαi GPCR->G_alpha_i Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts AC_IN_1 AC-IN-1 AC_IN_1->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response Validation_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm A 1. In vitro biochemical screen (AC-IN-1 vs. all AC isoforms) B 2. Cellular cAMP assays (HEK293, primary cells) A->B C 3. Phenotypic assays (e.g., cell proliferation, hormone response) B->C G 4. Comparative Analysis Does AC-IN-1 treatment mimic the genetic model phenotype? Is the effect of AC-IN-1 lost in the genetic model? C->G D 1. Generate/acquire genetic model (e.g., ACx knockout mouse, ACx knockdown cells) E 2. Characterize baseline phenotype (cAMP levels, physiological parameters) D->E F 3. Phenotypic assays (compare to wild-type) E->F F->G H Target Validated G->H

References

Safety Operating Guide

Proper Disposal Procedures for Adenylyl Cyclase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the operational use and disposal of adenylyl cyclase inhibitors, using SQ22536 as a representative compound for "Adenylyl cyclase-IN-1".

Adenylyl cyclase inhibitors are invaluable tools in research and drug development for modulating the cyclic AMP (cAMP) signaling pathway. The proper handling and disposal of these small molecules are crucial to maintain a safe laboratory environment and comply with regulatory standards. This document outlines the necessary procedures, supported by quantitative data and detailed experimental protocols.

Chemical and Safety Data at a Glance

To facilitate safe handling and disposal, key quantitative data for the representative adenylyl cyclase inhibitor, SQ22536, are summarized below.

PropertyValueReference
Chemical Name 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine
Molecular Formula C₉H₁₁N₅O
Molecular Weight 205.22 g/mol
Purity ≥98% (HPLC)
Form Solid
Solubility Soluble in DMSO to 50 mM
Storage Store at +4°C
IC₅₀ 1.4 µM[1]

Step-by-Step Disposal Procedures

While a specific Safety Data Sheet (SDS) detailing the disposal of "this compound" or its proxy SQ22536 is not publicly available, the following procedures are based on general best practices for the disposal of non-hazardous or minimally hazardous laboratory chemicals. It is imperative to consult the official SDS provided by the manufacturer and adhere to all local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Step 2: Waste Segregation

  • Solid Waste: Unused or expired solid adenylyl cyclase inhibitor should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Liquid Waste: Solutions containing the adenylyl cyclase inhibitor (e.g., from experiments) should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. If dissolved in a flammable solvent like DMSO, it should be treated as flammable waste.

  • Contaminated Materials: All materials that have come into contact with the adenylyl cyclase inhibitor, such as pipette tips, gloves, and bench paper, should be disposed of in a designated solid hazardous waste container.

Step 3: Labeling of Waste Containers

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "SQ22536" or the specific name of the inhibitor used.

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store incompatible waste types separately to prevent accidental reactions.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of adenylyl cyclase inhibitors down the drain or in the regular trash.[2][3]

Empty Containers: Empty containers that held the adenylyl cyclase inhibitor should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway, highlighting the point of inhibition by a small molecule inhibitor.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Inhibitor Adenylyl Cyclase Inhibitor Inhibitor->AC inhibits

Caption: Adenylyl cyclase signaling pathway and point of inhibition.

Experimental Protocol: Adenylyl Cyclase Inhibition Assay

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of an adenylyl cyclase inhibitor.

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest.
  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a lysis buffer and homogenize to lyse the cells.
  • Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl₂ or MnCl₂, ATP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).
  • Add a radiolabeled ATP tracer (e.g., [α-³²P]ATP) to the reaction mixture.
  • Prepare serial dilutions of the adenylyl cyclase inhibitor.

3. Adenylyl Cyclase Reaction:

  • In reaction tubes, combine the prepared membranes, the reaction mixture, and varying concentrations of the inhibitor.
  • Include control tubes: one with no inhibitor (representing 100% enzyme activity) and another with a known potent inhibitor or no enzyme (representing 0% activity).
  • Incubate the reaction tubes at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

4. Reaction Termination and cAMP Separation:

  • Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and a detergent like SDS).
  • Separate the newly synthesized radiolabeled cAMP from the unreacted ATP, typically using column chromatography.

5. Quantification and Data Analysis:

  • Quantify the amount of radiolabeled cAMP in each reaction tube using a scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an adenylyl cyclase inhibition assay.

Experimental_Workflow Start Start Membrane_Prep 1. Membrane Preparation Start->Membrane_Prep Reaction_Mix 2. Reaction Mixture Preparation Start->Reaction_Mix AC_Reaction 3. Adenylyl Cyclase Reaction Membrane_Prep->AC_Reaction Reaction_Mix->AC_Reaction Termination 4. Reaction Termination & cAMP Separation AC_Reaction->Termination Quantification 5. Quantification & Data Analysis Termination->Quantification End End (IC50 Value) Quantification->End

Caption: Experimental workflow for an adenylyl cyclase inhibition assay.

References

Personal protective equipment for handling Adenylyl cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Adenylyl cyclase-IN-1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for managing potent enzyme inhibitors in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE for various laboratory activities involving this compound is summarized below.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened.[1]
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1]
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator- Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1][2]
General Hygiene and Safety Practices
  • Avoid all personal contact, including inhalation of dust or aerosols.[2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Change work clothes daily and immediately if they become contaminated.[2][3]

  • Remove protective clothing before leaving the work area.[3][4]

Experimental Protocol: In Vitro Adenylyl Cyclase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound.

Materials:

  • Purified adenylyl cyclase enzyme

  • This compound (test compound)

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • cAMP detection kit (e.g., ELISA-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare solutions of the adenylyl cyclase enzyme and ATP in the assay buffer.

  • Assay Setup:

    • Add the diluted inhibitor solutions to the wells of the 96-well microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add the adenylyl cyclase enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the Reaction:

    • Add the ATP solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).

  • Terminate the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Data Acquisition:

    • Measure the amount of cAMP produced in each well using a cAMP detection kit according to the manufacturer's instructions.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.

  • Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag.[1]

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.[1]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Ligand Ligand (e.g., Hormone) Ligand->GPCR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Inhibitor This compound Inhibitor->AC inhibits

Caption: Adenylyl cyclase signaling pathway with inhibition.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Gown/Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Hand_Hygiene Hand Hygiene (Wash Hands Thoroughly) Doff4->Hand_Hygiene

Caption: Workflow for donning and doffing PPE.

References

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